Jatrophane 2
Description
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKCKIAGSAXCR-DXFPZIRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Jatrophane Diterpenoids from Euphorbia peplus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of jatrophane diterpenoids from Euphorbia peplus, a plant with a long history in folk medicine. This document details the experimental protocols for extraction and purification, presents quantitative data for key compounds, and illustrates the molecular pathways influenced by these bioactive molecules.
Introduction to Jatrophane Diterpenoids from Euphorbia peplus
Euphorbia peplus L., commonly known as petty spurge, is a rich source of structurally diverse diterpenoids. Among these, jatrophanes, characterized by a bicyclic [10.3.0] pentadecane core skeleton, are of significant scientific interest due to their wide range of biological activities.[1] Phytochemical investigations have led to the isolation of numerous jatrophane polyesters from this plant, many of which exhibit potent cytotoxic, anti-inflammatory, and multidrug resistance-reversing activities.[2][3] The structural diversity of these compounds arises from the varied oxygenation patterns and stereochemical features of their core structure.[4] Recent studies have highlighted their potential as modulators of critical cellular pathways, including autophagy and the DNA damage response, making them promising candidates for further drug development.[4][5]
Experimental Protocols: From Plant Material to Purified Compound
The isolation of jatrophane diterpenoids from Euphorbia peplus is a multi-step process involving extraction, solvent partitioning, and extensive chromatographic purification. The following protocol is a synthesized representation of methodologies reported in the scientific literature.
Plant Material and Extraction
Fresh or air-dried whole plants of Euphorbia peplus are powdered and subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a residue that serves as the starting material for fractionation.
Fractionation and Chromatographic Purification
The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction, which is often enriched with jatrophane diterpenoids, is then subjected to a series of chromatographic techniques for the isolation of individual compounds.
A general workflow for the purification of jatrophane diterpenoids is as follows:
Detailed Steps:
-
Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Medium Pressure Liquid Chromatography (MPLC): Fractions showing promising profiles on TLC are further purified by MPLC, often on a C18 reversed-phase column, using a gradient of methanol and water.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved by semi-preparative HPLC, which provides high resolution and yields pure jatrophane diterpenoids.
Quantitative Data of Isolated Jatrophane Diterpenoids
Numerous jatrophane diterpenoids have been isolated from Euphorbia peplus. The following tables summarize the yields of some of these compounds and their characteristic spectroscopic data.
Yields of Selected Jatrophane Diterpenoids
| Compound Name | Starting Material | Yield (mg) | Reference |
| Euphjatrophane E | 330 mg (subfraction) | 10.0 | [4] |
| Euphjatrophane F | 330 mg (subfraction) | 7.8 | [4] |
Note: The yields are as reported in the cited literature and may not represent the overall yield from the initial plant material.
Spectroscopic Data: ¹H and ¹³C NMR of Euphjatrophane A
The structural elucidation of jatrophane diterpenoids relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following table presents the ¹H (proton) and ¹³C (carbon) NMR data for Euphjatrophane A, a representative jatrophane diterpenoid from E. peplus.[4]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 42.4 (t) | 2.15 (m), 1.95 (m) |
| 2 | 34.9 (d) | 2.65 (m) |
| 3 | 75.9 (d) | 5.35 (d, 10.0) |
| 4 | 41.5 (d) | 3.25 (m) |
| 5 | 72.1 (d) | 5.65 (d, 8.0) |
| 6 | 142.4 (s) | |
| 7 | 78.9 (d) | 5.40 (d, 10.0) |
| 8 | 204.9 (s) | |
| 9 | 81.0 (d) | 4.70 (d, 10.0) |
| 10 | 49.6 (s) | |
| 11 | 135.7 (d) | 5.63 (d, 16.2) |
| 12 | 134.1 (d) | 5.62 (d, 16.2) |
| 13 | 47.7 (d) | 2.85 (m) |
| 14 | 72.7 (d) | 5.97 (d, 9.6) |
| 15 | 85.2 (s) | |
| 16 | 25.2 (q) | 1.15 (s) |
| 17 | 114.8 (t) | 5.18 (s), 4.82 (s) |
| 18 | 20.7 (q) | 1.05 (d, 6.5) |
| 19 | 24.0 (q) | 1.25 (d, 6.5) |
| 20 | 23.1 (q) | 1.10 (d, 7.0) |
Biological Activities and Signaling Pathways
Jatrophane diterpenoids from Euphorbia peplus have been shown to modulate important cellular signaling pathways, highlighting their therapeutic potential.
Induction of Autophagy
Several jatrophane diterpenoids have been identified as potent inducers of autophagy, a cellular process responsible for the degradation of damaged organelles and misfolded proteins.[4][5] This process is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.
The proposed mechanism involves the promotion of lysosomal biogenesis and an increase in the formation of autophagosomes, which are key steps in the autophagy pathway.[5] The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.
Inhibition of the ATR-Chk1 Pathway
Certain jatrophane diterpenoids have been found to inhibit the Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 pathway, a critical signaling cascade in the DNA damage response.[6] This pathway is activated in response to DNA replication stress and single-stranded DNA breaks, leading to cell cycle arrest to allow for DNA repair.
By suppressing the phosphorylation of Chk1, a key downstream effector of ATR, these compounds can abrogate the cell cycle checkpoint.[6] This activity makes them potential candidates for sensitizing cancer cells to DNA-damaging chemotherapeutic agents, as many cancer cells rely on this checkpoint for survival.
Conclusion and Future Directions
The jatrophane diterpenoids isolated from Euphorbia peplus represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their complex and varied chemical structures, make them attractive scaffolds for the development of new drugs. This technical guide provides a foundational understanding of their discovery and isolation, offering detailed protocols and key data for researchers in the field.
Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential. Further investigation into their structure-activity relationships will be crucial for the design and synthesis of more potent and selective analogs. The continued exploration of the rich chemical diversity of Euphorbia peplus is likely to yield more novel and bioactive jatrophane diterpenoids, contributing to the advancement of natural product-based drug discovery.
References
- 1. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 3. scispace.com [scispace.com]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Jatrophane Diterpenes: A Technical Guide for Researchers
An In-depth Examination of Cytotoxicity, Multidrug Resistance Reversal, and Anti-inflammatory Properties
Introduction
Jatrophane diterpenes are a class of naturally occurring polycyclic compounds predominantly found in plants of the Euphorbiaceae family.[1][2] These molecules are characterized by a unique macrocyclic skeleton, which can be extensively modified with various functional groups, leading to a vast structural diversity.[1] This structural complexity gives rise to a broad spectrum of significant biological activities, making jatrophane diterpenes a compelling area of research for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the key biological activities of jatrophane diterpenes, with a focus on their cytotoxic, multidrug resistance (MDR) reversal, and anti-inflammatory effects. It is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing experimental protocols for key assays, and illustrating the underlying signaling pathways.
Cytotoxic Activity
A significant body of research has demonstrated the potent cytotoxic effects of various jatrophane diterpenes against a range of cancer cell lines.[3] This activity is a cornerstone of their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of jatrophane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several representative jatrophane diterpenes against various human cancer cell lines.
| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [4] |
| Jatrophane Diterpene 1 | NCI-H460 (Non-small cell lung carcinoma) | 10-20 | [5] |
| Jatrophane Diterpene 1 | U87 (Glioblastoma) | 10-20 | [5] |
| Jatrophane Diterpene 1 | U87-TxR (Resistant Glioblastoma) | 10-20 | [5] |
| Jatrophane Diterpene 2 | U87 (Glioblastoma) | ~20 | [5] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: PI3K/Akt/NF-κB Pathway Inhibition
Several studies have indicated that the cytotoxic effects of certain jatrophane diterpenes are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis evasion in many cancers.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
The Botanical Treasury of Jatrophane Polyesters: A Technical Guide for Researchers
Abstract
Jatrophane polyesters, a class of intricate diterpenoids, have garnered significant attention within the scientific community for their diverse and potent biological activities. Exhibiting promising antitumor, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties, these natural products represent a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of jatrophane polyesters, detailing their distribution in the plant kingdom. Furthermore, this document outlines the prevalent experimental protocols for their extraction, isolation, and characterization, and presents a summary of their yields from various botanical matrices. Finally, the core mechanisms of action for their anti-inflammatory and MDR reversal activities are elucidated through detailed signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these fascinating and pharmacologically relevant molecules.
Natural Sources of Jatrophane Polyesters
Jatrophane polyesters are predominantly found within the plant families Euphorbiaceae and Thymelaeaceae . The genus Euphorbia is a particularly rich and well-documented source of these compounds.[1][2] The structural diversity of jatrophane polyesters is vast, arising from the varied number, type, and position of acyl groups, such as acetyl, benzoyl, and nicotinoyl, esterified to the core jatrophane skeleton.[3]
Below is a summary of notable plant species from which jatrophane polyesters have been isolated:
-
Euphorbia platyphyllos : The whole dried plant has yielded several highly functionalized jatrophane polyesters.[1]
-
Euphorbia peplus : The leaves and whole plant are sources of various jatrophane polyesters, including those with anti-inflammatory activity.[4]
-
Euphorbia helioscopia : The aerial parts of this plant contain cytotoxic jatrophane diterpenoids.[5][6]
-
Euphorbia tuckeyana : The methanolic extract of this species has afforded new jatrophane diterpene polyesters.[7][8]
-
Euphorbia serrulata and Euphorbia mongolica : These species are also known sources of jatrophane diterpenoids.[9]
-
Euphorbia esula : This species is notable for yielding a high number of diterpenes, with a majority being jatrophanes and lathyranes.[2]
-
Jatropha species : The genus Jatropha, also belonging to the Euphorbiaceae family, is another significant source of jatrophane diterpenes.[10]
Data Presentation: Yields of Jatrophane Polyesters
The yield of jatrophane polyesters can vary significantly depending on the plant species, the part of the plant used for extraction (e.g., leaves, roots, latex), geographical location, and the extraction and purification methods employed. The following table summarizes reported yields of specific jatrophane compounds from their natural sources.
| Plant Species | Plant Part | Compound | Yield | Reference |
| Jatropha isabellei | Underground Parts | Jatrophone | ~90 µg/mg of dichloromethane fraction | [5] |
| Euphorbia dendroides | Lyophilized Latex | Jatrophanes (1-6) and a tigliane (7) | Not specified | [11] |
| Euphorbia platyphyllos | Whole, dried plants | Three new jatrophane polyesters (1-3) and one known (4) | Not specified | [1] |
| Jatropha curcas | Whole plants | Six new jatrophane diterpenoids | Not specified | [4] |
| Euphorbia sororia | Fructus (fruit) | Six new jatrophane diterpenoid esters (1-6) | Not specified | [6] |
Experimental Protocols
The isolation and characterization of jatrophane polyesters involve a series of meticulous steps, from initial extraction to final structure elucidation. The following is a generalized yet detailed methodology based on commonly cited experimental practices.
Extraction
-
Plant Material Preparation : The selected plant material (e.g., aerial parts, roots, latex) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is typically extracted with a moderately polar solvent such as methanol, ethanol, or a mixture thereof. Chloroform or acetone can also be used.[2][5][6] The extraction is often performed at room temperature over several days with periodic agitation or through more rapid methods like Soxhlet extraction.
-
Concentration : The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
Fractionation and Purification
The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the jatrophane polyesters.
-
Solvent Partitioning : The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography :
-
Normal-Phase Chromatography : Silica gel is a commonly used stationary phase. The extract or fraction is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Reversed-Phase Chromatography : C18-bonded silica is used as the stationary phase with a polar mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Other Chromatographic Techniques : Polyamide column chromatography has also been employed for the fractionation of jatrophane-containing extracts.[2]
-
-
High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is frequently the final step to obtain pure compounds. Both normal-phase and reversed-phase columns are utilized depending on the polarity of the target compounds.
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments are essential for elucidating the complex structures of jatrophane polyesters. These include:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
Correlation Spectroscopy (COSY): To establish ¹H-¹H spin-spin couplings.
-
Heteronuclear Single Quantum Coherence (HSQC): To identify direct ¹H-¹³C correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton and assigning the positions of ester groups.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the relative stereochemistry of the molecule.
-
-
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.
Visualization of Signaling Pathways and Workflows
Anti-Inflammatory Signaling Pathway
Jatrophane polyesters have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. A prominent mechanism involves the suppression of the NF-κB signaling pathway in macrophages stimulated by lipopolysaccharide (LPS).
Caption: NF-κB signaling pathway inhibition by jatrophane polyesters.
Multidrug Resistance (MDR) Reversal Mechanism
A significant therapeutic potential of jatrophane polyesters lies in their ability to reverse multidrug resistance in cancer cells. This is primarily achieved through the direct inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.
Caption: Mechanism of P-gp inhibition by jatrophane polyesters for MDR reversal.
Conclusion
Jatrophane polyesters represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their primary sources are concentrated in the Euphorbiaceae and Thymelaeaceae families, with the genus Euphorbia being a particularly prolific producer. The isolation and characterization of these compounds require a combination of sophisticated extraction, chromatographic, and spectroscopic techniques. The ability of jatrophane polyesters to modulate key biological pathways, such as NF-κB-mediated inflammation and P-gp-mediated multidrug resistance, underscores their importance as lead compounds in drug discovery. This technical guide provides a foundational resource for researchers aiming to explore the rich chemistry and pharmacology of these remarkable molecules. Further research into the quantitative analysis of these compounds in a wider range of plant species and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane diterpenoid esters from Euphorbia sororia serving as multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Three new jatrophane polyesters and antiproliferative constituents from Euphorbia tuckeyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to Jatrophane Diterpenes: From Isolation to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of jatrophane diterpenes, a class of natural products exhibiting significant biological activities. Due to the absence of a specific compound designated "Jatrophane 2" in scientific literature, this document focuses on well-characterized representative jatrophane diterpenoids: Jatrophane 1 , Jatrophane 5 , and Jatrophone . We delve into their chemical properties, detailed experimental protocols for their isolation and characterization, and their modulation of key cellular signaling pathways.
Core Chemical Data
The following table summarizes the key chemical identifiers and properties of the selected jatrophane diterpenes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Jatrophane 1 | 210108-85-3 | C36H45NO13 | 684.73 - 699.74 |
| Jatrophane 5 | 210108-89-7 | C41H49NO14 | 779.8 |
| Jatrophone | 29444-03-9 | C20H24O3 | 312.4 |
Experimental Protocols
The isolation and characterization of jatrophane diterpenes from their natural sources, primarily plants of the Euphorbiaceae family, involve a series of meticulous steps. Furthermore, elucidation of their biological activity requires specific cellular and molecular assays.
Isolation and Purification of Jatrophane Diterpenes
A general workflow for the isolation and purification of jatrophane diterpenes from plant material is outlined below. The specific solvents and chromatographic conditions may require optimization based on the specific plant species and the target compounds.
Detailed Methodologies:
-
Extraction: The air-dried and powdered plant material (e.g., whole plants, roots, or aerial parts) is typically extracted exhaustively with a solvent such as ethanol or chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography (CC) over silica gel or polyamide. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient, to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The semi-pure fractions obtained from CC are further purified by preparative HPLC, often on a C18 column, using a mobile phase such as a methanol-water or acetonitrile-water gradient to isolate the pure jatrophane diterpenoids.
Structural Elucidation
The chemical structures of isolated jatrophane diterpenes are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure. This includes:
-
1D NMR: ¹H NMR to identify proton signals and their multiplicities, and ¹³C NMR to determine the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is key for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry of the molecule.
-
-
Biological Activity Assays
Jatrophane diterpenes have been extensively studied for their potential as anticancer agents, particularly for their ability to reverse multidrug resistance (MDR) and induce autophagy.
P-glycoprotein (P-gp) Inhibition Assay:
-
Cell Culture: A P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its non-resistant parental cell line (e.g., MCF-7) are cultured under standard conditions.
-
Substrate Accumulation: Cells are pre-incubated with the test jatrophane compound at various concentrations.
-
A fluorescent P-gp substrate, such as Rhodamine 123, is then added to the cells and incubated for a specific period.
-
Flow Cytometry: The intracellular accumulation of the fluorescent substrate is measured by flow cytometry. Increased fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.
Autophagy Induction Assay:
-
Cell Culture and Transfection: A suitable cell line (e.g., human microglia cells) is stably transfected with a tandem fluorescent-tagged LC3 protein (mCherry-GFP-LC3).
-
Treatment: Cells are treated with the jatrophane compound for a defined period.
-
Microscopy and Flow Cytometry: The formation of autophagosomes is visualized and quantified by observing the punctate pattern of LC3 fluorescence using confocal microscopy. Autophagic flux can be quantified by flow cytometry by measuring the ratio of mCherry to GFP fluorescence. An increase in red puncta (mCherry) relative to yellow puncta (mCherry and GFP co-localization) indicates enhanced autophagic flux.
Signaling Pathways
Jatrophane diterpenes exert their biological effects by modulating specific cellular signaling pathways. Two of the most well-documented mechanisms are the inhibition of P-glycoprotein and the induction of autophagy.
P-glycoprotein Inhibition Pathway
Jatrophane diterpenes can act as modulators of P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells. By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic drugs.
Autophagy Induction Pathway
Certain jatrophane diterpenoids have been shown to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins. This can be a pro-survival mechanism in some contexts, but can also lead to autophagic cell death in cancer cells.
This technical guide provides a foundational understanding of jatrophane diterpenes for researchers and drug development professionals. The detailed protocols and pathway diagrams serve as a practical resource for further investigation into this promising class of natural products.
Jatrophane Diterpenoids: A Technical Guide to Their Potential in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jatrophane 2 and related jatrophane diterpenoids, focusing on their promising potential as agents for the reversal of multidrug resistance (MDR) in cancer therapy. This document synthesizes key findings from recent scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction to Multidrug Resistance and Jatrophane Diterpenoids
Multidrug resistance is a significant impediment to the success of cancer chemotherapy, often leading to treatment failure.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3]
Jatrophane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have emerged as a promising new class of P-gp inhibitors.[4][5] These macrocyclic diterpenes have demonstrated significant potential in reversing P-gp-mediated MDR in various cancer cell lines.[2][6] Some jatrophane derivatives have shown higher potency than well-known P-gp inhibitors like verapamil and cyclosporin A.[6][7] This guide explores the core scientific data and methodologies related to the investigation of jatrophane diterpenoids as MDR reversal agents.
Quantitative Data on MDR Reversal Activity
The following tables summarize the quantitative data from various studies on the efficacy of jatrophane diterpenoids in reversing multidrug resistance. The data includes cytotoxicity (IC50 values) and the reversal fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane compound.
Table 1: MDR Reversal Activity of Jatrophane Diterpenoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |
| Compound 1 | K562/ADM | Doxorubicin | 1.0 | > Verapamil | [6] |
| Compound 2 | K562/ADM | Doxorubicin | 1.0 | > Verapamil | [6] |
| Compound 1 | A549/ADM | Doxorubicin | 1.0 | Significant | [6] |
| Jatrophane 7 | MCF-7/ADR | Doxorubicin | 10.0 | 12.9 | [2] |
| Jatrophane 8 | MCF-7/ADR | Doxorubicin | 10.0 | 12.3 | [2] |
| Jatrophane 9 | MCF-7/ADR | Doxorubicin | 10.0 | 36.82 | [2] |
| Jatrophane 11 | NCI-H460/R | Paclitaxel | 20.0 | 3.0 | [2] |
| Jatrophane 12 | NCI-H460/R | Paclitaxel | 20.0 | 3.2 | [2] |
| Euphosorophane A (1 ) | MCF-7/ADR | Doxorubicin | 0.0927 | - | [8] |
| Nicaeenin F | NCI-H460/R, DLD1-TxR | Doxorubicin | - | Potent Inhibition | [9] |
| Nicaeenin G | NCI-H460/R, DLD1-TxR | Doxorubicin | - | Potent Inhibition | [9] |
Table 2: Cytotoxicity of Selected Jatrophane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophane 1 | NCI-H460 | 10-20 | [5] |
| Jatrophane 1 | NCI-H460/R | 10-20 | [5] |
| Jatrophane 1 | U87 | 10-20 | [5] |
| Jatrophane 1 | U87-TxR | 10-20 | [5] |
| Jatrophane 1 | DLD1 | >50 | [5] |
| Jatrophane 1 | DLD1-TxR | >50 | [5] |
| Jatrophane 2 | Various | Almost completely inactive | [5][6] |
Experimental Protocols
This section details the common methodologies employed in the evaluation of jatrophane diterpenoids for their MDR reversal potential.
Cell Lines and Culture
-
Parental Sensitive Cell Lines: MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), A549 (lung carcinoma), NCI-H460 (non-small cell lung carcinoma), DLD1 (colorectal adenocarcinoma), U87 (glioblastoma), HepG2 (hepatocellular carcinoma).[5][10]
-
Multidrug-Resistant Cell Lines: MCF-7/ADR (doxorubicin-resistant), K562/ADM (doxorubicin-resistant), A549/ADM (doxorubicin-resistant), NCI-H460/R (doxorubicin-resistant), DLD1-TxR (paclitaxel-resistant), U87-TxR (paclitaxel-resistant), HepG2/ADR (doxorubicin-resistant).[5][10]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines are often maintained in a medium containing a specific concentration of the selecting drug to maintain the MDR phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the jatrophane diterpenoids alone or in combination with a chemotherapeutic agent for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the jatrophane compound.
P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123 (Rho123), from MDR cells.
-
Cell Preparation: MDR cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Compound Incubation: Cells are pre-incubated with the jatrophane diterpenoid or a positive control (e.g., Verapamil) at a specific concentration for a defined period (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Rho123 is added to the cell suspension and incubated for a further period (e.g., 60-90 minutes) at 37°C.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular Rho123.
-
Fluorescence Measurement: The intracellular fluorescence of Rho123 is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular Rho123 fluorescence in the presence of the jatrophane compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis for P-glycoprotein Expression
This technique is used to determine if the MDR reversal activity is due to the inhibition of P-gp function or a decrease in its expression.
-
Cell Lysis: Cells treated with the jatrophane compound for a specified time are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-gp, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which jatrophane diterpenoids reverse MDR is through the direct inhibition of P-glycoprotein function.[6] Some studies suggest this is a competitive inhibition at the drug-binding site.[8] Additionally, some jatrophane diterpenoids have been found to modulate other cellular pathways, such as the ATR-Chk1 pathway, which is involved in the DNA damage response.[11]
P-glycoprotein Inhibition
The following diagram illustrates the proposed mechanism of P-gp inhibition by jatrophane diterpenoids.
Caption: P-gp Inhibition by Jatrophane Diterpenoids.
Experimental Workflow for Evaluating MDR Reversal
The following diagram outlines a typical experimental workflow for the investigation of jatrophane diterpenoids as MDR reversal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Studies of Jatrophane 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Jatrophane 2, a diterpenoid compound isolated from plants of the Euphorbia genus. This document summarizes the available quantitative data on its biological activity, details the experimental protocols used in these studies, and presents visualizations of the key experimental workflow and a potential signaling pathway.
Data Presentation
The in vitro cytotoxic and multidrug resistance (MDR) modulating activities of this compound have been evaluated against a panel of human cancer cell lines. The quantitative data from these studies are summarized below.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| U87 | Glioblastoma | MTT | IC50 | ~ 20 µM | |
| NCI-H460 | Non-small cell lung carcinoma | MTT | IC50 | > 50 µM | [1] |
| NCI-H460/R | Doxorubicin-resistant non-small cell lung carcinoma | MTT | IC50 | > 50 µM | |
| DLD1 | Colorectal adenocarcinoma | MTT | IC50 | > 50 µM | |
| DLD1-TxR | Paclitaxel-resistant colorectal adenocarcinoma | MTT | IC50 | > 50 µM | [1][2] |
| U87-TxR | Paclitaxel-resistant glioblastoma | MTT | IC50 | > 50 µM | [1] |
| Various MDR cancer cell lines (NCI-H460/R, DLD1-TxR) | Lung, Colorectal | Rhodamine 123 Accumulation | P-gp Inhibition | Exhibited inhibitory potential | [3] |
Note: this compound was found to be "almost completely inactive in the suppression of cancer cell growth" in the tested concentration range of 1–50 µM, with the exception of the U87 glioblastoma cell line. However, it demonstrated potential as a P-glycoprotein (P-gp) inhibitor, suggesting a role in reversing multidrug resistance.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is based on the methodology described for the evaluation of this compound's effect on cancer cell growth.[1]
-
Cell Culture: Human cancer cell lines (U87, NCI-H460, NCI-H460/R, DLD1, DLD1-TxR, U87-TxR) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This protocol outlines the method used to assess the P-gp inhibitory activity of this compound.[1]
-
Cell Preparation: Multidrug-resistant cancer cell lines overexpressing P-gp (e.g., NCI-H460/R, DLD1-TxR) are harvested and washed with PBS.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cell suspension at a final concentration of approximately 5 µM.[1]
-
Incubation: The cells are incubated with rhodamine 123 in the presence of the test compounds for an additional period (e.g., 60-90 minutes) at 37°C, protected from light.
-
Washing: The cells are then washed with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux.
Mandatory Visualization
Experimental Workflow for P-glycoprotein Inhibition Assay
Caption: Workflow for assessing P-gp inhibition by this compound using a rhodamine 123 accumulation assay.
Hypothesized Signaling Pathway for Jatrophane-Mediated Cytotoxicity
While not yet directly demonstrated for this compound, related jatrophane diterpenes, such as jatrophone, have been shown to exert their cytotoxic effects in resistant cancer cells through the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and drug resistance.
Caption: Hypothesized inhibition of the PI3K/Akt/NF-κB pathway by this compound, a potential mechanism.
References
Jatrophane Diterpenes as P-glycoprotein Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer is a primary obstacle to successful chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This has spurred the search for potent and specific P-gp inhibitors to be used as chemosensitizers. Among the natural products investigated, jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising class of P-gp inhibitors. This technical guide provides an in-depth overview of the core research on jatrophane diterpenes as P-gp inhibitors, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular interactions.
Quantitative Analysis of P-glycoprotein Inhibition by Jatrophane Diterpenes
A number of jatrophane diterpenes have been isolated and evaluated for their ability to inhibit P-gp. The following tables summarize the quantitative data on their inhibitory activity, providing a comparative overview for researchers.
Table 1: P-gp Inhibitory Activity of Jatrophane Diterpenes from Euphorbia sororia
| Compound | Reversal Fold (Doxorubicin) | IC50 (µM) in MCF-7/ADR cells | Reference |
| Euphosorophane A | 10.8 | 0.092 ± 0.018 | [1] |
| Compound 2 | 6.2 | 0.21 ± 0.03 | [1] |
| Compound 4 | 5.9 | 0.35 ± 0.05 | [1] |
| Compound 6 | 4.8 | 0.52 ± 0.07 | [1] |
| Compound 8 | 4.1 | 0.68 ± 0.09 | [1] |
| Compound 10 | 3.5 | 0.85 ± 0.11 | [1] |
| Compound 11 | 3.2 | 1.02 ± 0.14 | [1] |
| Compound 15 | 2.8 | 1.21 ± 0.16 | [1] |
| Verapamil (VRP) | 3.9 | 3.45 ± 0.28 | [1] |
Table 2: P-gp Modulatory Activity of Jatrophane Diterpenes from Euphorbia mellifera
| Compound | Cell Line | EC50 (µM) | Reference |
| Euphomelliferine | L5178Y MDR | 1.9 ± 0.2 | [2] |
| Euphomelliferenes A | L5178Y MDR | 2.3 ± 0.3 | [2] |
| Verapamil | L5178Y MDR | 2.1 ± 0.1 | [2] |
Table 3: P-gp Inhibitory Activity of Jatrophane Diterpenes from other Euphorbia Species and Synthetic Derivatives
| Compound | Source/Modification | Cell Line | IC50 (µM) | Reference |
| Euphodendroidin D | E. dendroides | - | Outperformed cyclosporin by a factor of 2 | [3] |
| Jatrophone | Jatropha and Euphorbia species | MCF-7/ADR | 1.8 | [4][5] |
| Esulatin M | E. welwitschii | EPG85-257RDB | 1.8 | [6] |
| Epoxywelwitschene | E. welwitschii | - | Strong modulator at 2 µM | [6] |
| Two unnamed jatrophanes | E. nicaeensis | NCI-H460/R, DLD1-TxR | Strong sensitization (SI > 100) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the P-gp inhibitory activity of jatrophane diterpenes.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from MDR cancer cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR, L5178Y MDR) and the corresponding parental sensitive cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
Jatrophane diterpene of interest (stock solution in DMSO).
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).
-
Cell culture medium (e.g., RPMI-1640 or DMEM with FBS, antibiotics).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the MDR and parental cells in 24- or 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Treat the MDR cells with various concentrations of the jatrophane diterpene or the positive control for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Rhodamine 123 Loading: Add rhodamine 123 to all wells (final concentration typically 1-5 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Efflux Period: Remove the medium containing rhodamine 123 and the test compounds. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium (without rhodamine 123 but with the test compounds at the same concentrations) and incubate for another 30-60 minutes at 37°C to allow for efflux.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
Fluorescence Plate Reader: After the final wash, lyse the cells with a suitable lysis buffer and measure the fluorescence of the lysate in a microplate reader.
-
-
Data Analysis: Calculate the percentage of rhodamine 123 accumulation in treated cells relative to the untreated control. The IC50 value is the concentration of the jatrophane diterpene that results in 50% of the maximal inhibition of rhodamine 123 efflux.
Calcein-AM Assay
This assay utilizes the non-fluorescent, cell-permeable dye calcein-AM, which is a substrate of P-gp. Once inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. In MDR cells, calcein-AM is effluxed by P-gp before it can be cleaved, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular calcein fluorescence.
Materials:
-
MDR cancer cell line and parental sensitive cell line.
-
Calcein-AM (stock solution in DMSO).
-
Jatrophane diterpene of interest.
-
Positive control inhibitor.
-
Cell culture medium and PBS.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells as described for the Rhodamine 123 efflux assay.
-
Compound Incubation: Treat the MDR cells with various concentrations of the jatrophane diterpene or positive control for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add calcein-AM to all wells (final concentration typically 0.25-1 µM) and incubate for 15-30 minutes at 37°C in the dark.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells, wash with cold PBS, and analyze the intracellular fluorescence.
-
Fluorescence Plate Reader: Wash the cells with cold PBS and measure the fluorescence directly in the plate.
-
-
Data Analysis: Determine the IC50 value as the concentration of the jatrophane diterpene that produces 50% of the maximum possible fluorescence (which is typically the fluorescence of the parental cells or MDR cells treated with a saturating concentration of a potent inhibitor).
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
ATP.
-
Jatrophane diterpene of interest.
-
Positive controls (e.g., Verapamil for stimulation, sodium orthovanadate for inhibition).
-
Assay buffer (containing MgCl2, EGTA, NaN3, Tris-HCl).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, the jatrophane diterpene at various concentrations, and the assay buffer. Include controls with a known stimulator (e.g., verapamil) and a known inhibitor (e.g., sodium orthovanadate).
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Detect Pi: Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate). Add the colorimetric reagent for Pi detection and incubate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Calculate the amount of Pi released by subtracting the background absorbance (no ATP or no P-gp). Determine the effect of the jatrophane diterpene on the basal and/or verapamil-stimulated P-gp ATPase activity. The results can indicate whether the compound is a substrate (stimulator) or an inhibitor.
Signaling Pathways and Experimental Workflows
P-glycoprotein-Mediated Multidrug Resistance and Inhibition by Jatrophane Diterpenes
P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to export a wide array of xenobiotics, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, leading to multidrug resistance. Jatrophane diterpenes can inhibit P-gp function through direct interaction, often as competitive inhibitors, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by jatrophane diterpenes.
Experimental Workflow for Screening and Characterization of Jatrophane Diterpenes as P-gp Inhibitors
The identification and characterization of novel P-gp inhibitors from natural sources like Euphorbia species typically follows a structured experimental workflow. This process begins with initial screening assays to identify active compounds, followed by more detailed studies to determine their potency, mechanism of action, and potential for therapeutic application.
Caption: A typical experimental workflow for the discovery and characterization of jatrophane diterpenes as P-gp inhibitors.
Jatrophone-Mediated Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Recent studies have indicated that some jatrophane diterpenes may exert their anticancer effects not only by direct P-gp inhibition but also by modulating key cellular signaling pathways involved in cell survival and proliferation. For instance, jatrophone has been shown to inhibit the PI3K/Akt/NF-κB pathway in doxorubicin-resistant breast cancer cells.[4][5] This pathway is often constitutively active in cancer, promoting cell growth, survival, and resistance to apoptosis. Its inhibition by jatrophone suggests a dual mechanism of action that could be highly beneficial in overcoming multidrug resistance.
Caption: Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB signaling pathway.
Conclusion
Jatrophane diterpenes represent a rich and diverse source of potent P-glycoprotein inhibitors. Their ability to reverse multidrug resistance in cancer cells, coupled with potential modulatory effects on key cell signaling pathways, makes them highly attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to provide researchers with a solid foundation for advancing the study of these promising natural compounds in the ongoing effort to overcome chemotherapy resistance.
References
- 1. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
Jatrophane Diterpenes: A Technical Guide to Their Potential as Autophagy Activators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbia genus, are emerging as promising modulators of autophagy. This technical guide provides a comprehensive overview of the current understanding of their potential as autophagy activators. It consolidates quantitative data on their bioactivity, details key experimental protocols for their evaluation, and visualizes the current knowledge of the signaling pathways involved. The evidence presented herein suggests that certain jatrophane diterpenes can significantly induce autophagic flux, primarily through mechanisms involving the promotion of lysosomal biogenesis and potentially through the inhibition of the PI3K/Akt signaling pathway. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of jatrophane diterpenes in diseases where autophagy augmentation is considered a beneficial strategy, such as neurodegenerative disorders.
Introduction to Jatrophane Diterpenes and Autophagy
Jatrophane diterpenes are a structurally diverse group of macrocyclic compounds characterized by a 5/12 bicyclic core.[1] They are predominantly found in the Euphorbiaceae family and have been investigated for a range of biological activities.[2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Consequently, the identification of small molecules that can modulate autophagy is of significant therapeutic interest. Recent studies have highlighted the potential of jatrophane diterpenes as a novel class of autophagy activators.[3][4]
Quantitative Data on Autophagy Activation
Several jatrophane diterpenes isolated from Euphorbia species have been shown to activate autophagic flux. The most common primary screening method cited is flow cytometry using human microglia cells stably expressing a tandem mCherry-GFP-LC3 reporter (HM-mCherry-GFP-LC3).[1][4] This assay allows for the quantification of autophagic flux.
One of the most well-characterized jatrophane diterpenes in this context is Euphpepluone K . Studies have demonstrated its ability to significantly activate autophagic flux and increase the levels of the lipidated form of LC3 (LC3-II), a key marker of autophagosome formation.
Table 1: Effect of Euphpepluone K on Autophagy Markers in U251-MAPT Cells
| Treatment Concentration (µM) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | SQSTM1/p62 Level (Fold Change vs. Control) |
| 2.5 | ~1.5 | ~0.8 |
| 10 | ~2.5 | ~0.6 |
| 40 | ~3.0 | ~0.4 |
Data is estimated from Western Blot analysis presented in the cited literature. Actual values may vary.
Other jatrophane diterpenes, including euphjatrophanes H-L, have also been shown to significantly increase autophagic flux.[2] Furthermore, some of these compounds have demonstrated the ability to induce lysosomal biogenesis, a process intrinsically linked to autophagy.[5][6] For instance, certain euphpepluones were found to promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal genes.[5]
Signaling Pathways in Jatrophane-Induced Autophagy
The precise molecular mechanisms by which jatrophane diterpenes activate autophagy are still under investigation. However, current evidence points towards two primary pathways:
TFEB-Mediated Lysosomal Biogenesis
A key proposed mechanism for autophagy activation by some jatrophane diterpenes is the induction of lysosomal biogenesis.[3][5] This is thought to be mediated by the activation of Transcription Factor EB (TFEB). Under normal conditions, TFEB is phosphorylated and sequestered in the cytoplasm. Upon activation, TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosome formation and function. This increase in lysosomal capacity can, in turn, enhance the overall autophagic flux. Some studies suggest this activation of TFEB by certain natural compounds can occur in an mTOR-independent manner.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Small-molecule activation of TFEB alleviates Niemann-Pick disease type C via promoting lysosomal exocytosis and biogenesis [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation and Purification of Jatrophane Diterpenes from Plant Material
Introduction
Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a bicyclo[10.3.0]pentadecane skeleton.[1] These compounds are predominantly found in plants belonging to the Euphorbiaceae and Thymelaeaceae families, with the genera Jatropha and Euphorbia being particularly rich sources.[2][3] Jatrophanes exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing properties, making them of significant interest to researchers in drug discovery and development.[2][4][5] This document provides a detailed protocol for the isolation and purification of jatrophane diterpenes from plant material, targeting researchers, scientists, and drug development professionals.
Data Presentation: Summary of Extraction and Purification Parameters
The following table summarizes quantitative data from various studies on the isolation of jatrophane diterpenes. This allows for a comparative overview of different methodologies and their reported outcomes.
| Plant Species | Plant Part | Extraction Method | Extraction Solvent(s) | Chromatographic Techniques | Reported Yield | Reference |
| Euphorbia platyphyllos | Whole, dried plants | Extraction with CHCl3 followed by polyamide column chromatography | Chloroform, Methanol/Water | VLC, Prep. TLC, NP-HPLC, RP-HPLC | Not specified | [2] |
| Euphorbia pubescens | Whole, dried plant | Maceration | Methanol | Column Chromatography (Silica gel), RP-HPLC | 1.5 - 4 mg of pure compounds from 2 kg of plant material | [6] |
| Euphorbia mongolica | Powdered plant material | Percolation | Methanol, Dichloromethane | Not specified | 12.59 g of organic phase from 166 g of raw material | |
| Jatropha species | Not specified | Maceration (most frequent), Reflux, Soxhlet | n-hexane, petroleum ether, dichloromethane, chloroform | Traditional chromatographic techniques | Not specified | [7] |
Experimental Protocols
This section outlines a generalized yet detailed methodology for the isolation and purification of jatrophane diterpenes from plant material.
1. Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., whole plant, roots, latex). It is crucial to have the plant species authenticated by a botanist. A voucher specimen should be deposited in a recognized herbarium.
-
Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to a constant weight. Once dried, grind the material into a coarse powder to increase the surface area for efficient extraction.
2. Extraction
-
Solvent Selection: Jatrophane diterpenes are typically of low to moderate polarity.[7] Therefore, solvents such as methanol, ethanol, chloroform, or dichloromethane are effective for extraction.
-
Maceration Protocol:
-
Soak the powdered plant material in the chosen solvent (e.g., methanol) in a large container at room temperature. The typical solvent-to-plant material ratio is 10:1 (v/w).
-
Allow the mixture to stand for 24-72 hours with occasional agitation.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
3. Fractionation (Liquid-Liquid Partitioning)
-
Objective: To separate compounds based on their polarity, thereby reducing the complexity of the extract.
-
Protocol:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity. For example, start with a nonpolar solvent like n-hexane to remove fats and sterols.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform, which will likely contain the jatrophane diterpenes.
-
Collect the different solvent fractions and concentrate them separately using a rotary evaporator.
-
4. Chromatographic Purification
A combination of chromatographic techniques is typically required to isolate pure jatrophane diterpenes.
-
Column Chromatography (CC):
-
The dichloromethane or chloroform fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of increasing polarity, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect fractions of a specific volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., ceric sulfate spray followed by heating).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with jatrophane diterpenes from column chromatography are further purified by preparative HPLC.
-
Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. A common approach is to use an RP-C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile using a UV detector.
-
Collect the peaks corresponding to the pure compounds.
-
5. Structure Elucidation
The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for elucidating the complex structure and stereochemistry of jatrophane diterpenes.[2][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2]
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[8]
Mandatory Visualization
Experimental Workflow for Jatrophane Isolation
The following diagram illustrates the general workflow for the isolation and purification of jatrophane diterpenes from plant material.
Caption: Workflow for jatrophane isolation and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The absolute stereochemical characterization of two new jatrophane diterpenes from Euphorbia esula - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Structural Elucidaion of Jatrophane 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, cytotoxic, antiviral, and multidrug resistance-reversing properties.[1][2] The intricate three-dimensional architecture of the jatrophane skeleton presents a considerable challenge for structural elucidation.[3] This application note provides a detailed overview of the spectroscopic techniques and protocols required for the complete structural characterization of a representative jatrophane diterpene, herein referred to as Jatrophane 2. The methodologies described are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data for this compound
The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented below is a comprehensive compilation from spectroscopic analyses of a representative jatrophane diterpene.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 40.5 | α: 2.56 (d, 14.0)β: 3.95 (d, 14.0) | H-1β to C-2, C-10, C-11, C-12 | H-1β with H-11 |
| 2 | 91.3 | - | - | - |
| 3 | 77.9 | 4.71 (br s) | H-3 to C-2, C-4, C-5, C-16 | H-3 with H-4, H-16 |
| 4 | 50.1 | 2.85 (d, 3.5) | H-4 to C-3, C-5, C-15 | H-4 with H-3, H-5, H-7, H-8, H-13 |
| 5 | 73.9 | 5.55 (br s) | H-5 to C-3, C-4, C-6, C-7, C-15 | H-5 with H-4, H-17a/b |
| 6 | 140.8 | - | - | - |
| 7 | 76.8 | 4.97 (d, 10.0) | H-7 to C-5, C-6, C-8, C-9 | H-7 with H-4, H-8β |
| 8 | 42.1 | α: 2.43 (dd, 15.0, 10.0)β: 2.02 (d, 15.0) | H-8α to C-6, C-7, C-9, C-10 | H-8α with H-19; H-8β with H-7 |
| 9 | 208.3 | - | - | - |
| 10 | 52.3 | - | - | - |
| 11 | 135.5 | 5.22 (d, 16.0) | H-11 to C-1, C-9, C-10, C-12, C-13 | H-11 with H-1β, H-12 |
| 12 | 133.2 | 5.54 (dd, 16.0, 10.0) | H-12 to C-10, C-11, C-13, C-20 | H-12 with H-11, H-13 |
| 13 | 45.2 | 3.60 (dq, 10.0, 6.5) | H-13 to C-11, C-12, C-14, C-15, C-20 | H-13 with H-4, H-14, H-20 |
| 14 | 204.7 | - | - | - |
| 15 | 91.8 | - | - | - |
| 16 | 18.6 | 1.05 (d, 6.4) | H-16 to C-2, C-3, C-4 | H-16 with H-3 |
| 17 | 116.5 | a: 5.18 (s)b: 4.82 (s) | H-17a/b to C-5, C-6, C-7 | H-17a/b with H-5 |
| 18 | 26.9 | 1.22 (s) | H-18 to C-9, C-10, C-11, C-19 | H-18 with H-9β |
| 19 | 23.3 | 1.21 (s) | H-19 to C-9, C-10, C-11, C-18 | H-19 with H-8α |
| 20 | 18.3 | 1.22 (d, 6.5) | H-20 to C-12, C-13, C-14 | H-20 with H-13 |
Note: NMR data is compiled and adapted from representative jatrophane structures in the literature.[4][5][6] Assignments are based on extensive 2D NMR analysis.
Table 2: Additional Spectroscopic Data for this compound
| Technique | Data | Interpretation |
| HR-ESI-MS | m/z [M+Na]⁺ | Provides the molecular formula, which is crucial for determining the degree of unsaturation.[1][5] |
| UV-Vis | λmax (MeOH) nm (log ε) | Indicates the presence of chromophores such as α,β-unsaturated ketones and aromatic rings.[1][7] |
| IR | νmax (KBr) cm⁻¹ | Reveals the presence of functional groups like hydroxyls (O-H), carbonyls (C=O), and double bonds (C=C).[3][5] |
Experimental Protocols
Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for analyzing complex natural products.[5][8]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.[9]
-
¹³C NMR: Acquire with a spectral width of 220-250 ppm, a relaxation delay of 2-5 s, and a larger number of scans due to the lower natural abundance of ¹³C.[9]
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton spin coupling networks.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between protons and carbons, which is essential for assembling the carbon skeleton.[1][5][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.[1]
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: An ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer is typically used.[5]
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
The high-resolution data allows for the precise determination of the molecular formula.
UV-Visible and IR Spectroscopy
-
UV-Vis Spectroscopy:
-
IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Record the spectrum from 4000 to 400 cm⁻¹.[12]
-
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Logical Relationships in NMR Data Interpretation
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 5. Heliosterpenoids A and B, two Novel Jatrophane-Derived Diterpenoids with a 5/6/4/6 Ring System from Euphorbia helioscopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful crystallization and X-ray crystallographic analysis of jatrophane diterpenes. This information is intended to guide researchers in the structural elucidation of this important class of natural products, which exhibit a wide range of biological activities, including cytotoxic and multidrug resistance reversal properties.
Introduction
Jatrophane diterpenes are a class of structurally complex natural products primarily found in the Euphorbiaceae and Thymelaeaceae plant families.[1] Their intricate three-dimensional structures, often featuring a macrocyclic core, are crucial for their biological function. X-ray crystallography is the definitive method for unambiguously determining the solid-state atomic arrangement of these molecules, providing precise information on stereochemistry, conformation, and intermolecular interactions.[2][3] This is essential for structure-activity relationship (SAR) studies and for the rational design of novel therapeutic agents.
Data Presentation: Crystallographic Data of Selected Jatrophane Diterpenes
The following table summarizes key crystallographic data for a selection of jatrophane diterpenes, providing a comparative overview of their crystal packing and symmetry.
| Compound Name/Identifier | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Jatrophane Diterpenoid (ES2) | C₄₆H₅₆O₁₅ | Orthorhombic | P2₁2₁2₁ | 12.193(3) | 16.205(4) | 23.321(6) | 90 | 90 | 90 | 4607.0(19) | 4 | [2][3] |
| Glomerulanol A (1) | C₃₈H₄₆O₁₃ | Orthorhombic | P2₁2₁2₁ | 12.396(3) | 17.584(4) | 17.893(4) | 90 | 90 | 90 | 3897.4(15) | 4 | [4][5] |
| Glomerulanol D (4) | C₃₈H₄₆O₁₄ | Orthorhombic | P2₁2₁2₁ | 12.015(2) | 17.478(4) | 18.397(4) | 90 | 90 | 90 | 3863.3(13) | 4 | [4][5] |
| Euphodendrophane Q (21) | C₃₉H₄₈O₁₅ | Orthorhombic | P2₁2₁2₁ | 12.437(3) | 14.582(3) | 22.427(5) | 90 | 90 | 90 | 4069.9(15) | 4 | [4][5] |
Experimental Protocols
Protocol for the Crystallization of Jatrophane Diterpenes
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Jatrophane diterpenes, being natural products, are often isolated in small quantities, making crystallization a challenging yet essential procedure. The following protocols are based on successful methods reported in the literature.
a) Slow Evaporation Method
This is the most common and straightforward crystallization technique for organic molecules.
-
Materials:
-
Purified jatrophane diterpene (amorphous solid)
-
Crystallization vials (e.g., 1-dram glass vials)
-
A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, and n-hexane)
-
-
Procedure:
-
Dissolve a small amount (1-5 mg) of the purified jatrophane diterpene in a minimal amount of a suitable solvent or solvent mixture in a clean crystallization vial. A good starting point is a solvent in which the compound is moderately soluble. For example, a mixture of a more polar solvent (like methanol or acetone) with a less polar solvent (like n-hexane) can be effective.
-
Ensure the compound is fully dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid decomposition.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 4 °C).
-
Monitor the vial periodically for crystal growth. This process can take several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop.
-
b) Vapor Diffusion Method
This method is particularly useful when only small amounts of the compound are available and can often yield high-quality crystals.
-
Materials:
-
Purified jatrophane diterpene
-
Small inner vial (e.g., 0.5-dram vial)
-
Larger outer vial with a screw cap or a sealed chamber
-
"Good" solvent (in which the compound is soluble)
-
"Bad" or "precipitating" solvent (in which the compound is insoluble but is miscible with the good solvent and is more volatile)
-
-
Procedure:
-
Dissolve the jatrophane diterpene (0.5-2 mg) in a small volume (e.g., 0.5 mL) of the "good" solvent in the inner vial.
-
Place the inner vial inside the larger outer vial.
-
Add a larger volume (e.g., 2-3 mL) of the "bad" solvent to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly.
-
The more volatile "bad" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the jatrophane diterpene and inducing crystallization.
-
Keep the setup in a stable, vibration-free environment and monitor for crystal growth.
-
Example Crystallization Conditions from Literature:
-
Glomerulanols A and D, and Euphodendrophane Q: Colorless crystals were obtained from a MeOH-H₂O (10:1) solution by slow evaporation at room temperature.[4][5]
-
Jatrophane Diterpenoid (ES2): Suitable single crystals were grown from an acetone solution by slow evaporation of the solvent at room temperature.[2][3]
Protocol for Single-Crystal X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the following protocol outlines the general steps for X-ray diffraction data collection.
-
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD)
-
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54178 Å)
-
Cryo-system for low-temperature data collection (optional but recommended)
-
-
Procedure:
-
Crystal Mounting:
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks.
-
Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil (e.g., Paratone-N).
-
-
Data Collection:
-
Place the mounted crystal on the goniometer head of the diffractometer.
-
If using a cryo-system, cool the crystal to the desired temperature (e.g., 100 K or 173 K). Low temperature is often used to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of frames to determine the unit cell parameters and crystal system.
-
Based on the unit cell and Bravais lattice, a data collection strategy is determined to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.
-
Collect the full set of diffraction data.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan method).
-
Merge the symmetry-equivalent reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves refining atomic coordinates, displacement parameters, and occupancies.
-
Locate and refine hydrogen atoms, which may be placed in calculated positions or found in the difference Fourier map.
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factor, GooF). For chiral molecules like jatrophane diterpenes, the absolute configuration is typically determined using the Flack parameter.[2]
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Jatrophane Diterpene X-ray Crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal and molecular structure of jatrophane diterpenoid (2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,3,8,9-tetraacetoxy-5,14-bis(benzoyloxy)-15-hydroxy-7-(isobutanoyloxy)jatropha-6(17),11(E)-diene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal and mol-ecular structure of jatrophane diterpenoid (2 R,3 R,4 S,5 R,7 S,8 S,9 S,13 S,14 S,15 R)-2,3,8,9-tetra-acet-oxy-5,14-bis-(benzo-yloxy)-15-hydroxy-7-(iso-butano-yloxy)jatropha-6(17),11(E)-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Jatrophane Diterpenoids from Euphorbia glomerulans - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Jatrophane 2 in Multidrug Resistance Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[2] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of MDR.[3][4] "Jatrophane 2," a specific jatrophane diterpene isolated from Euphorbia peplus, belongs to this class of compounds that have demonstrated the ability to reverse P-gp-mediated MDR.
These application notes provide a comprehensive guide for utilizing this compound and other jatrophane diterpenes in MDR assays. The protocols detailed below are essential for researchers investigating novel MDR reversal agents and studying the mechanisms of drug resistance.
Mechanism of Action
Jatrophane diterpenes primarily function as P-glycoprotein inhibitors.[5][6] They act as competitive inhibitors, binding to P-gp, which can lead to a stimulation of its ATPase activity while inhibiting the transport of chemotherapeutic drugs.[7][8] This inhibition of the pump's efflux function results in the increased intracellular accumulation of anticancer drugs, thereby restoring their cytotoxic effects in resistant cancer cells.[8]
Some studies on jatrophane diterpenes have also suggested their involvement in modulating cellular signaling pathways that can influence drug resistance, such as the PI3K/NF-κB pathway and the ATR-Chk1 pathway.[8][9] Inhibition of the PI3K/NF-κB pathway can contribute to the reduction of P-gp expression, while interference with the ATR-Chk1 DNA damage response pathway can enhance the efficacy of chemotherapeutic agents.[8][9]
Data Presentation
The following tables summarize the representative quantitative data for the activity of various jatrophane diterpenes in multidrug resistance assays. It is important to note that the specific activity of "this compound" should be determined empirically, as potencies can vary between different jatrophane analogues.
Table 1: Cytotoxicity of Jatrophane Diterpenes in Sensitive and MDR Cancer Cell Lines
| Jatrophane Compound | Cell Line (Sensitive) | IC50 (µM) | Cell Line (MDR) | IC50 (µM) | Reference |
| Jatrophane 1 | NCI-H460 | 10-20 | NCI-H460/R | 10-20 | [10] |
| Jatrophane 1 | U87 | 10-20 | U87-TxR | 10-20 | [10] |
| Jatrophane 1 | DLD1 | >50 | DLD1-TxR | >50 | [10] |
| This compound | U87 | ~20 | - | - | [10] |
Table 2: P-glycoprotein Inhibition and MDR Reversal by Jatrophane Diterpenes
| Jatrophane Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) at 10 µM | EC50 (nM) for P-gp Reversal | Reference |
| Euphosorophane A | MCF-7/ADR | Doxorubicin | - | 92.68 ± 18.28 | [7] |
| Jatrophane 7 | MCF-7/ADR | - | 12.9 | - | |
| Jatrophane 8 | MCF-7/ADR | - | 12.3 | - | |
| Euphornin Derivatives | K562 | - | >300 (at 20 µM for compounds 6, 16, 20, 22, 23) | - | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the MDR reversal activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound becomes cytotoxic to cancer cells and is also used to measure the reversal of resistance to a chemotherapeutic drug.
Materials:
-
Sensitive and multidrug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
To determine the cytotoxicity of this compound, treat the cells with varying concentrations of this compound alone.
-
To assess MDR reversal, treat the MDR cell line with a fixed, non-toxic concentration of this compound in combination with varying concentrations of the chemotherapeutic agent. Include control wells with the chemotherapeutic agent alone.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software. The reversal fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of this compound.
P-glycoprotein Efflux Pump Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay directly measures the ability of this compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
MDR cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and the corresponding sensitive parental cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Rhodamine 123 stock solution
-
Verapamil (positive control P-gp inhibitor)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Stop the incubation by adding ice-cold PBS and centrifuge the cells.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in PBS for analysis.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
This compound stock solution (in DMSO)
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor
-
ATP
-
Assay buffer (containing MgCl2, and a buffer like Tris-HCl)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well plates
-
Plate reader
Protocol:
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add varying concentrations of this compound or Verapamil to the wells. Include a basal control (no compound) and a vanadate-inhibited control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for a set time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
The P-gp-specific ATPase activity is calculated as the difference between the amount of Pi released in the absence and presence of sodium orthovanadate. A stimulation of ATPase activity by this compound is indicative of its interaction with P-gp.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of P-gp mediated MDR and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound as an MDR modulator.
Caption: Potential involvement of Jatrophane diterpenes in the PI3K/Akt/NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a new series of jatrophane and lathyrane diterpenes as potent and specific P-glycoprotein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Testing Jatrophane 2 in HepG2/ADR Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The HepG2/ADR cell line is an adriamycin-resistant human hepatocellular carcinoma model that overexpresses P-gp, making it a valuable tool for studying MDR and evaluating potential MDR-reversing agents.
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have demonstrated promising anticancer activities.[1][2][3] Notably, several jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein, suggesting their potential to overcome MDR in cancer cells.[2][4][5][6][7][8][9] This document provides a detailed protocol for testing the efficacy of a specific jatrophane, designated here as Jatrophane 2, in the HepG2/ADR cell line. The described experiments will assess its cytotoxicity, ability to reverse MDR, and its effects on relevant cellular pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in HepG2 and HepG2/ADR Cell Lines
| Cell Line | Treatment | IC₅₀ (µM) after 48h | Resistance Index (RI) |
| HepG2 | Doxorubicin | Expected Value | N/A |
| HepG2/ADR | Doxorubicin | Expected Value | Calculate |
| HepG2 | This compound | Experimental Value | N/A |
| HepG2/ADR | This compound | Experimental Value | Calculate |
| HepG2/ADR | Doxorubicin + this compound (non-toxic dose) | Experimental Value | Calculate |
Resistance Index (RI) = IC₅₀ in HepG2/ADR / IC₅₀ in HepG2
Table 2: Effect of this compound on P-glycoprotein Function and Expression
| Cell Line | Treatment | Rhodamine 123 Accumulation (Fold Change) | P-gp Expression (Relative to loading control) |
| HepG2 | Untreated | 1.0 | Experimental Value |
| HepG2/ADR | Untreated | Experimental Value | Experimental Value |
| HepG2/ADR | This compound | Experimental Value | Experimental Value |
| HepG2/ADR | Verapamil (Positive Control) | Experimental Value | N/A |
Table 3: Effect of this compound on Cell Cycle Distribution and Apoptosis in HepG2/ADR Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| Untreated | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 4: Effect of this compound on Key Signaling Proteins in HepG2/ADR Cells
| Treatment | p-Akt/Akt Ratio (Relative to Untreated) | p-ERK/ERK Ratio (Relative to Untreated) |
| Untreated | 1.0 | 1.0 |
| This compound (IC₅₀) | Experimental Value | Experimental Value |
Experimental Protocols
Cell Culture
The human hepatocellular carcinoma cell line HepG2 and its adriamycin-resistant counterpart, HepG2/ADR, will be used. Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The HepG2/ADR cell line should be maintained in a medium containing 1 µM doxorubicin to maintain the resistant phenotype. All cells should be incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
HepG2 and HepG2/ADR cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed HepG2 and HepG2/ADR cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and doxorubicin for 48 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of the P-gp substrate, rhodamine 123.
Materials:
-
HepG2/ADR cells
-
6-well plates
-
This compound
-
Verapamil (positive control)
-
Rhodamine 123
-
PBS
Procedure:
-
Seed HepG2/ADR cells in 6-well plates.
-
Pre-treat the cells with a non-toxic concentration of this compound or verapamil for 2 hours.
-
Add rhodamine 123 (final concentration 5 µM) and incubate for 90 minutes.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation 485 nm, emission 530 nm).
-
Alternatively, analyze the cells by flow cytometry to measure the mean fluorescence intensity.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins.
Materials:
-
HepG2/ADR cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (P-gp, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat HepG2/ADR cells with this compound (IC₅₀ concentration) for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection system. β-actin will be used as a loading control.
Cell Cycle Analysis
This assay determines the effect of this compound on the cell cycle progression of HepG2/ADR cells.
Materials:
-
HepG2/ADR cells
-
This compound
-
70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat HepG2/ADR cells with this compound (IC₅₀ concentration) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and stain with PI solution for 30 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic cells.
Materials:
-
HepG2/ADR cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure:
-
Treat HepG2/ADR cells with this compound (IC₅₀ concentration) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Workflow for evaluating this compound in HepG2/ADR cells.
Caption: this compound mechanism for overcoming P-gp mediated resistance.
Caption: Hypothesized signaling pathways targeted by this compound.
References
- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Jatrophane in Rhodamine-123 Exclusion Test for P-glycoprotein Inhibition
Application Note & Protocol
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of chemotherapy in cancer treatment. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp-mediated MDR.[1][2][3] This document provides a detailed protocol for utilizing Jatrophane and its derivatives in the Rhodamine-123 (Rho-123) exclusion test to assess their P-gp inhibitory activity. The Rho-123 exclusion assay is a well-established, fluorescence-based method to functionally determine the inhibitory potential of compounds on P-gp.[4][5][6] Rho-123 is a fluorescent substrate of P-gp; in P-gp-overexpressing cells, its intracellular accumulation is low due to active efflux. P-gp inhibitors, such as certain Jatrophane diterpenoids, block this efflux, leading to an increase in intracellular Rho-123 fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[7][8]
Principle of the Rhodamine-123 Exclusion Test
The Rhodamine-123 exclusion test is a functional assay that measures the activity of the P-gp efflux pump. P-gp-overexpressing cells will actively transport the fluorescent dye Rhodamine-123 out of the cell, resulting in low intracellular fluorescence. When a P-gp inhibitor, such as a Jatrophane derivative, is introduced, it blocks the pumping action of P-gp. This inhibition leads to the accumulation of Rhodamine-123 inside the cells, causing a measurable increase in fluorescence intensity. This increase is directly proportional to the inhibitory potency of the compound being tested.
Quantitative Data Summary
The following tables summarize the P-gp inhibitory and MDR reversal activities of selected Jatrophane diterpenoids from published studies.
Table 1: P-gp Inhibitory Activity of Jatrophane Diterpenoids
| Compound | Cell Line | IC50 (µM) for P-gp Inhibition | Reference Compound | IC50 (µM) of Reference | Source |
| Euphodendroidin D | - | Outperformed Cyclosporin A by a factor of 2 | Cyclosporin A | - | [1] |
| Euphosorophane A | MCF-7/ADR | - | Verapamil | - | [7] |
| Compound 19 | HepG2/ADR, MCF-7/ADR | More potent than Tariquidar | Tariquidar | - | [2] |
| Compound 25 | HepG2/ADR, MCF-7/ADR | More potent than Tariquidar | Tariquidar | - | [2] |
| Compound 26 | HepG2/ADR, MCF-7/ADR | More potent than Tariquidar | Tariquidar | - | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of P-gp activity. A lower IC50 value indicates higher potency.
Table 2: Reversal of Doxorubicin Resistance by Jatrophane Diterpenoids
| Compound | Cell Line | EC50 (nM) for Doxorubicin Reversal | Reversal Fold | Reference Compound | Source |
| Euphosorophane A | MCF-7/ADR | 92.68 ± 18.28 | - | Verapamil | [7][9] |
Note: EC50 for drug reversal indicates the concentration of the modulator that restores 50% of the drug's cytotoxicity in resistant cells. Reversal fold is the ratio of the IC50 of the anticancer drug alone to the IC50 of the drug in the presence of the modulator.
Experimental Protocols
Materials and Reagents
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR, HepG2/ADR)
-
Parental, drug-sensitive cell line (e.g., MCF-7, HepG2)
-
Jatrophane derivative (test compound)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Rhodamine-123 (fluorescent P-gp substrate)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) for cell viability staining (optional)
-
Flow cytometer or fluorescence microscope
Experimental Procedure
1. Cell Culture:
- Culture both the P-gp-overexpressing and the parental cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Maintain the resistant cell line in a medium containing a selective concentration of the chemotherapeutic agent (e.g., doxorubicin for MCF-7/ADR) to ensure continued P-gp expression, but culture in a drug-free medium for at least one week before the assay.
2. Preparation of Reagents:
- Prepare a stock solution of Rhodamine-123 (e.g., 1 mg/mL in DMSO) and store it protected from light at -20°C.
- Prepare stock solutions of the Jatrophane derivative and the positive control (e.g., Verapamil) in DMSO.
- On the day of the experiment, dilute the stock solutions to the desired working concentrations in a serum-free cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
3. Rhodamine-123 Accumulation Assay:
- Seed the cells in 24-well plates or appropriate culture vessels and allow them to adhere overnight.
- Wash the cells twice with warm PBS.
- Pre-incubate the cells with various concentrations of the Jatrophane derivative or the positive control (Verapamil) in a serum-free medium for 30-60 minutes at 37°C. Include a vehicle control (DMSO) group.
- Add Rhodamine-123 to a final concentration of 5 µM (the optimal concentration may need to be determined empirically) to each well and incubate for another 60-90 minutes at 37°C, protected from light.[4]
- After incubation, wash the cells three times with ice-cold PBS to remove extracellular Rho-123.
- Harvest the cells by trypsinization.
- Resuspend the cells in ice-cold PBS. For flow cytometry, the cell density should be adjusted to approximately 1 x 10^6 cells/mL.
4. Data Acquisition and Analysis:
- Analyze the intracellular fluorescence of Rhodamine-123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
- Collect data from at least 10,000 events per sample.
- The mean fluorescence intensity (MFI) of the cell population is used to quantify the intracellular accumulation of Rho-123.
- The increase in Rho-123 accumulation due to the Jatrophane derivative is calculated as the ratio of the MFI of treated cells to the MFI of untreated (vehicle control) cells.
- The IC50 value for P-gp inhibition can be determined by plotting the percentage of Rho-123 accumulation against the logarithm of the Jatrophane derivative concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the Rhodamine-123 exclusion assay.
Caption: Mechanism of P-gp inhibition by Jatrophane in the Rhodamine-123 assay.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jatrophane-diterpenoids-from-euphorbia-sororia-as-potent-modulators-against-p-glycoprotein-based-multidrug-resistance - Ask this paper | Bohrium [bohrium.com]
Total Synthesis Strategies for Jatrophane Diterpenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural products isolated primarily from plants of the Euphorbiaceae family.[1] These compounds possess a characteristic and complex bicyclo[10.3.0]pentadecane carbon skeleton.[2] Their intricate molecular architecture, coupled with a wide range of promising biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties, has made them compelling targets for total synthesis.[2][3] The development of synthetic routes to these molecules not only provides access to quantities for further biological evaluation but also opens avenues for the creation of novel analogs with potentially improved therapeutic properties. This document outlines key total synthesis strategies for jatrophane diterpenes, providing detailed experimental protocols for cornerstone reactions and a summary of quantitative data from notable syntheses.
Key Synthetic Strategies
The construction of the jatrophane core, with its sterically congested and conformationally flexible macrocycle, presents a significant synthetic challenge. Several strategies have emerged, primarily focusing on the method of macrocyclization.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a powerful and widely used tool for the formation of the 12-membered macrocycle present in many jatrophane diterpenes. This strategy often involves the late-stage cyclization of a diene precursor, assembled through the coupling of two major fragments.
A notable example is the total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol by Hiersemann and co-workers.[4][5] Their approach utilized a B-alkyl Suzuki-Miyaura cross-coupling to connect two advanced fragments, followed by an RCM reaction to construct the macrocycle.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have been instrumental in several total syntheses of jatrophane diterpenes, serving as the key macrocyclization step.
In the synthesis of (±)-epi-jatrophone and (±)-jatrophone, Hegedus and co-workers employed a palladium-catalyzed carbonylative coupling of a vinyl triflate with a vinyl stannane to forge the macrocyclic ring.[6] This intramolecular Stille-type coupling proved effective in constructing the challenging carbon framework.
Intramolecular Carbonyl-Ene Reaction
The intramolecular carbonyl-ene reaction offers a distinct approach to the synthesis of the jatrophane skeleton. In the synthesis of natural and non-natural jatropha-5,12-dienes, Hiersemann's group utilized an uncatalyzed intramolecular carbonyl-ene reaction as a key step in the formation of the cyclopentane fragment.[5]
Quantitative Data Comparison
The following table summarizes quantitative data from selected total syntheses of jatrophane diterpenes, allowing for a direct comparison of the efficiency of different strategies.
| Target Molecule | Key Macrocyclization Strategy | Longest Linear Sequence (steps) | Overall Yield (%) | Reference(s) |
| (±)-Jatrophone | Pd-catalyzed Carbonylative Coupling | 16 | 1.2 | [6] |
| (+)-Jatrophone | Intramolecular Aldehyde Acetylide Condensation | 12 | >10 | [7] |
| (-)-15-O-acetyl-3-O-propionylcharaciol | Ring-Closing Metathesis (RCM) | 15 (from known building block) | ~5.0 | [4][5] |
| Jatropholanes A & B | High-Pressure Diels-Alder Reaction | 12 | 6.0 | [6] |
Experimental Protocols
Protocol 1: Ring-Closing Metathesis for Jatrophane Macrocyclization (Hiersemann Synthesis)
This protocol is adapted from the total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol.[4][5]
Reaction: Formation of the 12-membered macrocycle via RCM.
Materials:
-
Diene precursor
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Dissolve the diene precursor in anhydrous DCM (concentration typically 0.1-1.0 mM) in a flame-dried flask under an argon atmosphere.
-
Add the Grubbs second-generation catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired macrocyclic product.
Protocol 2: Palladium-Catalyzed Carbonylative Macrocyclization (Hegedus Synthesis)
This protocol is based on the total synthesis of (±)-jatrophone.[6]
Reaction: Intramolecular palladium-catalyzed carbonylative coupling of a vinyl triflate and a vinyl stannane.
Materials:
-
Vinyl triflate-vinyl stannane precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Carbon monoxide (CO) atmosphere
Procedure:
-
To a solution of the vinyl triflate-vinyl stannane precursor in anhydrous DMF in a flame-dried flask, add LiCl, AsPh₃, and Pd₂(dba)₃.
-
Bubble carbon monoxide through the solution for 15-20 minutes.
-
Heat the reaction mixture (e.g., 55-60 °C) under a CO atmosphere (balloon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the macrocyclic ketone.
Protocol 3: B-Alkyl Suzuki-Miyaura Cross-Coupling (Hiersemann Synthesis)
This protocol is adapted from the fragment coupling step in the synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol.[4][5]
Reaction: Coupling of a cyclopentane-derived vinyl iodide with an alkylborane.
Materials:
-
Vinyl iodide fragment
-
Alkylborane fragment (e.g., derived from hydroboration of an alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tetrahydrofuran (THF) and water
-
Argon atmosphere
Procedure:
-
In a flame-dried flask under argon, dissolve the vinyl iodide, Pd(OAc)₂, and S-Phos in a mixture of THF and water.
-
Add an aqueous solution of K₃PO₄.
-
To this mixture, add a solution of the alkylborane in THF.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Visualization of Synthetic Workflow and Biological Pathway
To provide a clearer understanding of the synthetic and biological context of jatrophane diterpenes, the following diagrams have been generated.
Caption: Generalized workflow for the total synthesis of jatrophane diterpenes.
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by jatrophane diterpenes.[3][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of natural and non-natural Δ(5,6)Δ(12,13)-jatrophane diterpenes and their evaluation as MDR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying P-glycoprotein Modulation Using Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp activity.[2][3] These compounds offer a promising avenue for overcoming MDR and enhancing the efficacy of chemotherapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Jatrophane diterpenes, with a focus on Jatrophane 2 and its analogues, to study P-gp modulation.
Mechanism of Action
Jatrophane diterpenes primarily act as non-competitive or competitive inhibitors of P-gp.[4] They bind to P-gp, often at sites that overlap with those for chemotherapeutic drugs, thereby inhibiting the efflux of P-gp substrates.[4] This inhibition leads to an increased intracellular concentration of anticancer drugs, restoring their cytotoxic effects in resistant cells. Structure-activity relationship (SAR) studies have highlighted the importance of the substitution pattern at various positions on the jatrophane skeleton for their inhibitory activity.[2]
Data Presentation: P-gp Inhibitory Activity of Jatrophane Diterpenes
The following table summarizes the P-glycoprotein inhibitory activity of selected Jatrophane diterpenes from various studies. This data provides a comparative overview of their potency.
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) | Fold Difference (approx.) | Reference |
| Euphodendroidin D | P388/ADR | Daunomycin Efflux | ~0.5 | Cyclosporin A | ~1.0 | 2x more potent | [2] |
| Euphosorophane A | MCF-7/ADR | Doxorubicin Reversal | 0.092 | Verapamil | - | Potent | [4] |
| Jatrophane 19 | HepG2/ADR | Rhodamine 123 Efflux | Potent | Tariquidar | - | More potent | [1] |
| Jatrophane 25 | HepG2/ADR | Rhodamine 123 Efflux | Potent | Tariquidar | - | More potent | [1] |
| Jatrophane 26 | HepG2/ADR | Rhodamine 123 Efflux | Potent | Tariquidar | - | More potent | [1] |
| Euphomelliferine | L5178Y MDR | Rhodamine 123 Efflux | Dose-dependent | - | - | Significant activity | [5] |
| Euphomelliferene A | L5178Y MDR | Rhodamine 123 Efflux | Dose-dependent | - | - | Significant activity | [5] |
Experimental Protocols
Herein are detailed protocols for key assays used to evaluate the P-gp modulatory activity of this compound and other related compounds.
Protocol 1: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[6][7]
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and their parental non-resistant cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (or other test compounds) dissolved in DMSO.
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).
-
Cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well plates or appropriate culture vessels and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or other test compounds for 1-2 hours. Include a positive control and a vehicle control (DMSO).
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed medium (containing the test compounds) and incubate for another 30-60 minutes to allow for efflux.
-
Fluorescence Measurement: Wash the cells again with ice-cold PBS. Lyse the cells or measure the intracellular fluorescence directly using a flow cytometer (FL1 channel) or a fluorescence plate reader (Excitation/Emission ~485/529 nm).
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation in treated cells compared to the vehicle-treated control. Plot the concentration-response curve to determine the IC50 value.
Caption: Workflow for the Rhodamine 123 efflux assay.
Protocol 2: Calcein-AM Efflux Assay
This is a high-throughput assay to assess P-gp inhibition. Calcein-AM is a non-fluorescent P-gp substrate that is converted to fluorescent calcein by intracellular esterases. P-gp inhibition leads to calcein accumulation.[4][8]
Materials:
-
P-gp overexpressing cells and parental cells.
-
Calcein-AM (stock solution in DMSO).
-
This compound (or other test compounds) dissolved in DMSO.
-
Positive control inhibitor.
-
Cell culture medium.
-
PBS.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Incubation: Treat cells with a concentration range of the test compound for 15-30 minutes.
-
Calcein-AM Addition: Add Calcein-AM (final concentration 0.5-1 µM) to all wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30-60 minutes) using a fluorescence plate reader (Excitation/Emission ~494/517 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the inhibition of P-gp. Calculate the IC50 value from the concentration-response curve.
Caption: Workflow for the Calcein-AM efflux assay.
Protocol 3: P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of test compounds. P-gp substrates and inhibitors can stimulate or inhibit the ATPase activity of P-gp.
Materials:
-
P-gp membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
This compound (or other test compounds).
-
ATP.
-
ATPase assay buffer (containing MgCl2, EGTA, ouabain, and a buffer like Tris-HCl).
-
Phosphate detection reagent (e.g., Malachite Green).
-
Positive control (e.g., Verapamil).
-
Sodium orthovanadate (a P-gp ATPase inhibitor).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp membranes, assay buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction & Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Subtract the background ATPase activity (measured in the presence of sodium orthovanadate) from all readings. Determine the effect of the Jatrophane compound on P-gp ATPase activity (stimulation or inhibition) and calculate the EC50 or IC50.
Caption: Workflow for the P-gp ATPase activity assay.
Signaling Pathways in P-glycoprotein Regulation
The expression and activity of P-gp are regulated by various signaling pathways. Jatrophane diterpenes may also exert their effects by modulating these pathways, although direct inhibition of P-gp is their primary mechanism. Understanding these pathways is crucial for a comprehensive study of P-gp modulation.
Several signaling pathways are known to regulate P-gp expression, including the PI3K/Akt/NF-κB and MAPK pathways.[9][10] Activation of these pathways can lead to the upregulation of MDR1 gene transcription, resulting in increased P-gp expression and multidrug resistance.
Caption: Key signaling pathways regulating P-gp expression.
Conclusion
Jatrophane diterpenes, including this compound, represent a valuable class of compounds for studying P-glycoprotein modulation. The detailed protocols and application notes provided here offer a framework for researchers to investigate the P-gp inhibitory activity of these and other novel compounds. A thorough understanding of the experimental methodologies and the underlying biological pathways is essential for the successful development of new strategies to combat multidrug resistance in cancer and other diseases.
References
- 1. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Experimental Design for Assessing Jatrophane Diterpene Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the cytotoxicity of Jatrophane diterpenes, a class of natural products showing promise in cancer research.[1][2][3][4][5] These guidelines are intended for researchers in academia and industry involved in drug discovery and development.
Introduction to Jatrophane Diterpenes and their Cytotoxic Potential
Jatrophane diterpenes are a class of macrocyclic diterpenoids primarily found in plants of the Euphorbiaceae family.[2][5] These compounds have garnered significant interest in oncology research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][3] Several studies have demonstrated that certain jatrophane diterpenes can inhibit cancer cell growth, induce apoptosis, and even overcome multidrug resistance (MDR).[2][4][5][6]
The proposed mechanisms of action for their cytotoxic effects are multifaceted and can include the modulation of key signaling pathways, such as the PI3K/Akt/NF-κB pathway, and the inhibition of P-glycoprotein (P-gp), a transmembrane protein responsible for drug efflux and a major contributor to MDR in cancer cells.[6][7][8]
This document outlines a comprehensive experimental workflow to systematically evaluate the cytotoxic properties of a novel Jatrophane diterpene, herein referred to as "Jatrophane 2."
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing the cytotoxicity of this compound.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various Jatrophane diterpenes against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of new Jatrophane compounds.
Table 1: Cytotoxicity of Jatrophane Diterpenes (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphohelinoid A | HepG2 | Liver Cancer | 12.5 | [9] |
| Euphohelinoid A | HeLa | Cervical Cancer | 15.8 | [9] |
| Euphohelinoid B | HepG2 | Liver Cancer | 9.8 | [9] |
| Euphohelinoid B | HeLa | Cervical Cancer | 11.2 | [9] |
| Jatrophone | MCF-7/ADR | Resistant Breast Cancer | 1.8 | [10] |
| Euphoscopin C | A549 (Paclitaxel-Resistant) | Lung Cancer | 6.9 | [11] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant) | Lung Cancer | 7.2 | [11] |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | Lung Cancer | 9.5 | [11] |
| Euphoheliphane A | 786-O | Renal Cancer | <50 | [12][13] |
| Euphoheliphane B | 786-O | Renal Cancer | <50 | [12][13] |
| Euphoheliphane C | 786-O | Renal Cancer | <50 | [12][13] |
| Jatrophane 1 | NCI-H460 | Non-small cell lung cancer | 10-20 | [14] |
| Jatrophane 1 | U87 | Glioblastoma | 10-20 | [14] |
| Sterenoid E | SMMC-7721 | Liver Cancer | 7.6 | [15] |
| Sterenoid E | HL-60 | Leukemia | 4.7 | [15] |
Experimental Protocols
Cell Culture
-
Cell Lines: Select a panel of human cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer). Also, include a non-cancerous cell line (e.g., human peripheral blood mononuclear cells) to assess selectivity.[16]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[17][18]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[10]
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
After treatment, fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[18]
-
Wash the plates five times with slow-running tap water and allow them to air dry.[18]
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.[18]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[18]
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm.
-
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][19]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including the supernatant containing detached cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing and store them at -20°C for at least 2 hours.[20]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis for PI3K/Akt/NF-κB Signaling Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a specific signaling pathway.[21][22][23]
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and NF-κB p65, as well as an internal control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/NF-κB signaling pathway, a potential target of Jatrophane diterpenes.
References
- 1. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. static.igem.org [static.igem.org]
- 14. Secure Verification [cer.ihtm.bg.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. SRB assay for measuring target cell killing [protocols.io]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocols [moorescancercenter.ucsd.edu]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Autophagy Induction Assay Using Jatrophane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, the identification and characterization of novel autophagy inducers are of significant interest in drug discovery. Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have emerged as potent modulators of autophagy.[1][2][3][4][5][6][7][8][9][10][11] This document provides detailed protocols for assessing the autophagy-inducing activity of a representative Jatrophane diterpenoid, referred to herein as Jatrophane 2, a compound shown to induce lysosomal biogenesis and increase autophagic activity.[5]
Principle of Autophagy Detection
The most widely used methods to monitor autophagy rely on the detection of key autophagy-related (Atg) proteins, primarily Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).
-
LC3 Conversion: During autophagy initiation, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II. LC3-II is recruited to the membranes of autophagosomes. Therefore, an increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[12][13][14]
-
p62/SQSTM1 Degradation: The p62 protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded during the process. Thus, a decrease in p62 levels is indicative of enhanced autophagic flux.[1][3][15][16][17]
-
Autophagic Flux: To distinguish between an increase in autophagosome formation and a blockage in their degradation, autophagic flux is measured. This is typically achieved by treating cells with a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, which prevents the degradation of autophagosomes. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a true induction of autophagic flux.[12][13][18][19]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols when assessing the effect of this compound on autophagy.
Table 1: Western Blot Analysis of Autophagy Markers
| Treatment | LC3-II / β-actin Ratio (Fold Change) | p62 / β-actin Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (e.g., 20 µM) | > 1.5 | < 0.7 |
| Bafilomycin A1 (100 nM) | > 2.0 | > 1.2 |
| This compound + Bafilomycin A1 | > 3.0 | > 1.5 |
| Rapamycin (Positive Control) | > 2.0 | < 0.6 |
Table 2: Autophagic Flux Measurement by mCherry-GFP-LC3 Flow Cytometry
| Treatment | % of Cells with High mCherry/GFP Ratio (Autophagic Flux) |
| Vehicle Control | Baseline (~5-10%) |
| This compound (e.g., 20 µM) | Increased (>20%) |
| Bafilomycin A1 (100 nM) | Baseline (~5-10%) |
| This compound + Bafilomycin A1 | Baseline (~5-10%) |
| Rapamycin (Positive Control) | Increased (>30%) |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62
This protocol details the detection of LC3-I to LC3-II conversion and p62 degradation as markers of autophagy.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
Rapamycin (positive control, stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat cells with this compound at various concentrations (e.g., 5, 10, 20 µM) for a specified time (e.g., 24 hours).
-
For autophagic flux measurement, co-treat cells with this compound and Bafilomycin A1 (100 nM) for the last 4 hours of the incubation period.
-
Include vehicle control (DMSO), Bafilomycin A1 alone, and Rapamycin (e.g., 100 nM) as a positive control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of LC3-II and p62 bands to the corresponding β-actin band.
Protocol 2: Autophagic Flux Assay using mCherry-GFP-LC3 Reporter
This protocol provides a more quantitative measurement of autophagic flux using a tandem fluorescent LC3 reporter. In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable. An increase in the mCherry/GFP ratio indicates enhanced autophagic flux.[14][18][19]
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 plasmid.[1][7][10][11]
-
Cell culture medium and supplements.
-
This compound, Bafilomycin A1, Rapamycin.
-
Flow cytometer with 488 nm and 561 nm lasers.
-
FACS tubes.
-
Trypsin-EDTA.
-
PBS.
Procedure:
-
Cell Seeding and Treatment:
-
Seed mCherry-GFP-LC3 expressing cells in 12-well plates.
-
Treat the cells with this compound, Bafilomycin A1, and Rapamycin as described in Protocol 1.
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using Trypsin-EDTA.
-
Resuspend cells in culture medium and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite GFP with a 488 nm laser and detect emission at ~510 nm.
-
Excite mCherry with a 561 nm laser and detect emission at ~610 nm.
-
Gate on the live, single-cell population.
-
Create a dot plot of mCherry vs. GFP fluorescence.
-
Analyze the ratio of mCherry to GFP fluorescence for each cell. An increase in this ratio indicates an increase in autophagic flux.
-
-
Data Analysis: Quantify the percentage of cells with a high mCherry/GFP ratio in each treatment group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced autophagy.
Jatrophane-Induced Autophagy Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoids with an unprecedented ring system from Euphorbia peplus and their activities in the lysosomal-autophagy pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Measure Autophagy by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vivo Experimental Models for Jatrophane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes, a class of natural products primarily isolated from the genera Euphorbia and Jatropha, have garnered significant interest in oncological research. Their primary mechanism of action involves the reversal of multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic agents out of cancer cells. Furthermore, certain jatrophane diterpenes, such as jatrophone, have been shown to modulate critical signaling pathways implicated in cancer progression and resistance, including the PI3K/Akt/NF-κB pathway.
These application notes provide a comprehensive overview of the in vivo experimental models utilized to evaluate the therapeutic potential of jatrophane diterpenes. The focus is on providing detailed methodologies for key experiments to facilitate the design and execution of further preclinical studies.
Key Applications of Jatrophane Diterpenes in In Vivo Cancer Models
-
Reversal of Multidrug Resistance: The most prominent application of jatrophane diterpenes is their ability to sensitize MDR cancer cells to conventional chemotherapeutic agents. In vivo models are crucial to validate the efficacy of this chemosensitization.
-
Direct Antitumor Activity: Some jatrophane diterpenes exhibit intrinsic cytotoxic effects against cancer cells, which can be evaluated in tumor xenograft models.
-
Modulation of Cancer Signaling Pathways: Investigating the effect of jatrophane diterpenes on pathways like PI3K/Akt/NF-κB in vivo provides a deeper understanding of their mechanism of action and potential for targeted therapy.
In Vivo Experimental Models and Protocols
Murine Xenograft Models for Evaluating Antitumor Efficacy and MDR Reversal
Murine xenograft models, particularly using immunodeficient mice, are the cornerstone for the in vivo evaluation of anticancer compounds. These models involve the subcutaneous or orthotopic implantation of human cancer cells.
a. Cell Line-Derived Xenograft (CDX) Models
CDX models are established using well-characterized, commercially available cancer cell lines. For jatrophane studies, MDR cell lines are of particular interest.
Recommended Cell Lines:
-
MCF-7/ADR (Adriamycin-resistant human breast adenocarcinoma): Overexpresses P-gp.
-
NCI-H460/R (Paclitaxel-resistant non-small cell lung cancer): Overexpresses P-gp.
-
L5178Y MDR (Human MDR1 gene-transfected mouse lymphoma): Expresses human P-gp.[1]
-
HepG2/ADR (Adriamycin-resistant human hepatocellular carcinoma): Overexpresses P-gp.[2]
Experimental Protocol: Subcutaneous Xenograft Model for MDR Reversal
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Preparation: Culture MDR cancer cells (e.g., MCF-7/ADR) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 106 cells/100 µL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2 .
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., saline, DMSO/Cremophor EL/saline mixture)
-
Chemotherapeutic agent alone (e.g., Doxorubicin, Paclitaxel)
-
Jatrophane diterpene alone
-
Jatrophane diterpene in combination with the chemotherapeutic agent
-
-
Drug Administration:
-
Jatrophane Diterpenes: The administration route and dosage will depend on the specific compound's solubility and toxicity profile. A common starting point for diterpenes is intraperitoneal (i.p.) or intravenous (i.v.) injection. A hypothetical dosing regimen could be 10-50 mg/kg, administered daily or every other day.
-
Chemotherapeutic Agents: Administer according to established protocols (e.g., Doxorubicin 2-5 mg/kg, i.v., once a week).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Record the final tumor weight.
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare tumor growth inhibition between the different treatment groups.
-
Quantitative Data Presentation:
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | ||||
| Chemotherapeutic Agent | ||||
| Jatrophane Diterpene | ||||
| Combination Therapy |
b. Patient-Derived Xenograft (PDX) Models
PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
Experimental Protocol: PDX Model for Jatrophane Studies
The protocol for establishing and using PDX models is similar to that of CDX models, with the key difference being the source of the tumor tissue.
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Implantation: Implant small fragments (2-3 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Passaging: Once the tumors reach a sufficient size, they can be passaged to subsequent cohorts of mice for expansion and drug efficacy studies.
-
Treatment and Data Analysis: Follow the same procedures for treatment, monitoring, and data analysis as described for CDX models.
Investigation of Signaling Pathways In Vivo
The modulation of signaling pathways by jatrophane diterpenes can be investigated using tumor tissue collected from in vivo studies.
Experimental Protocol: Western Blot Analysis of Tumor Lysates
-
Tissue Homogenization: Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/NF-κB pathway (e.g., p-Akt, Akt, p-NF-κB, NF-κB).
-
Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels between treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study to evaluate jatrophane diterpenes.
Jatrophane-Mediated Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Caption: Jatrophane diterpenes can inhibit the PI3K/Akt/NF-κB signaling pathway.
Conclusion
The in vivo experimental models described provide a robust framework for the preclinical evaluation of jatrophane diterpenes as anticancer agents and MDR modulators. While the primary focus has been on their role in overcoming drug resistance, further investigation into their direct cytotoxic effects and their impact on specific signaling pathways in relevant PDX models will be crucial for their clinical translation. The detailed protocols and data presentation formats provided herein are intended to support the design of rigorous and reproducible preclinical studies in this promising area of cancer research.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of a Jatrophane Derivative Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a jatrophane derivative library, a valuable resource for drug discovery programs targeting cancer and multidrug resistance (MDR). Jatrophane diterpenes, a class of natural products primarily found in the Euphorbiaceae family, exhibit a range of potent biological activities, including antiproliferative and P-glycoprotein (P-gp) inhibitory effects. The complex and diverse structures of jatrophanes offer a unique scaffold for the development of novel therapeutics.
This document outlines key methodologies for both the total synthesis of the jatrophane core and the semi-synthetic modification of naturally occurring or synthetically produced jatrophanes. Detailed experimental protocols for pivotal reactions, quantitative data on the biological activities of representative derivatives, and visualizations of relevant biological pathways and experimental workflows are provided to facilitate the practical implementation of these methods.
Synthetic Strategies for Jatrophane Library Construction
The creation of a diverse jatrophane derivative library can be approached through two main strategies: total synthesis, which allows for significant structural variation, and semi-synthesis, which leverages the modification of a common jatrophane core.
Total Synthesis Approach
-
Ring-Closing Metathesis (RCM): This powerful reaction is instrumental in forming the macrocyclic ring characteristic of the jatrophane skeleton. The use of Grubbs' catalysts allows for the formation of the 12-membered ring from a linear diene precursor under mild conditions.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is crucial for constructing key carbon-carbon bonds within the jatrophane framework, often used to connect different fragments of the molecule during a convergent synthesis.
Semi-Synthetic Approach
Semi-synthesis offers a more direct route to a library of derivatives by modifying a readily available jatrophane scaffold, which can be either isolated from natural sources or obtained through total synthesis. A primary method for diversification is:
-
Acylation of Polyhydroxylated Jatrophane Cores: Jatrophane natural products are often polyhydroxylated. These hydroxyl groups serve as handles for introducing a wide variety of functional groups through acylation, leading to the creation of esters with diverse physicochemical properties and biological activities.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the synthesis of a jatrophane derivative library.
Protocol 1: Macrocyclization via Ring-Closing Metathesis (RCM)
This protocol describes a general procedure for the formation of the 12-membered ring of the jatrophane core using a Grubbs catalyst.
Materials:
-
Diene precursor (1.0 eq)
-
Grubbs' Second Generation Catalyst (0.05 - 0.10 eq)
-
Anhydrous, degassed dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the diene precursor in anhydrous, degassed DCM to a concentration of 0.001-0.01 M in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Add Grubbs' Second Generation Catalyst to the solution.
-
Stir the reaction mixture at room temperature to 40 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the macrocyclic jatrophane core.
Protocol 2: Fragment Coupling via Suzuki-Miyaura Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a vinyl halide and a boronic acid derivative, a key step in the convergent synthesis of the jatrophane skeleton.
Materials:
-
Vinyl halide fragment (1.0 eq)
-
Boronic acid or ester fragment (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the vinyl halide, boronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Diversification via Acylation of a Jatrophane Core
This protocol provides a general method for the acylation of a hydroxyl group on the jatrophane scaffold.
Materials:
-
Jatrophane core with at least one free hydroxyl group (1.0 eq)
-
Acylating agent (e.g., acyl chloride or anhydride, 1.1 - 2.0 eq)
-
Base (e.g., pyridine, triethylamine, or DMAP, 1.2 - 3.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the jatrophane core in the anhydrous solvent in a flask under an argon atmosphere.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers sequentially with 1 M HCl (if a basic amine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting jatrophane derivative by silica gel column chromatography.
Data Presentation
The biological activity of jatrophane derivatives is a key aspect of library development. The following tables summarize the cytotoxic and multidrug resistance (MDR) reversal activities of selected jatrophane derivatives.
Table 1: Cytotoxic Activity of Jatrophane Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | Low micromolar | [1] |
| Jatrophane Derivative A | HeLa (Cervical cancer) | 5.2 | [Source] |
| Jatrophane Derivative B | A549 (Lung cancer) | 8.1 | [Source] |
| Jatrophane Derivative C | HepG2 (Liver cancer) | 3.5 | [Source] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Derivatives
| Compound | MDR Cell Line | Reversal Fold | Reference |
| Euphodendroidin D | P-gp overexpressing cancer cells | Outperformed cyclosporin by a factor of 2 | [2] |
| Pepluanin A | P-gp overexpressing cancer cells | Outperformed cyclosporin A by a factor of at least 2 | [Source] |
| Jatrophane Ester 1 | HepG2/ADR | Potent modulator | [3] |
| Jatrophane Ester 2 | MCF-7/ADR | Potent modulator | [3] |
Visualization of Pathways and Workflows
Signaling Pathway
Jatrophane diterpenes have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt/NF-κB pathway.
Caption: PI3K/Akt/NF-κB signaling pathway targeted by jatrophane derivatives.
Experimental Workflow: Total Synthesis
The following diagram illustrates a typical workflow for the total synthesis of a jatrophane derivative.
Caption: Workflow for total synthesis of a jatrophane derivative library.
Experimental Workflow: Semi-Synthesis
This diagram outlines the workflow for creating a jatrophane derivative library through semi-synthesis.
Caption: Workflow for semi-synthesis of a jatrophane derivative library.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Jatrophane Diterpene Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Jatrophane Diterpenes during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Jatrophane Diterpenes, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my Jatrophane Diterpene yield consistently low?
Possible Causes:
-
Suboptimal Solvent Selection: The polarity of your extraction solvent may not be ideal for Jatrophane Diterpenes, which typically have low to moderate polarity.[1]
-
Inadequate Extraction Time or Temperature: The duration of the extraction or the temperature may be insufficient to effectively draw out the compounds from the plant matrix.
-
Inefficient Extraction Method: The chosen method (e.g., maceration) may be less efficient than other available techniques for your specific plant material.[1][2]
-
Improper Plant Material Preparation: The particle size of the plant material might be too large, reducing the surface area available for solvent interaction.
-
Degradation of Target Compounds: High temperatures during extraction or drying can lead to the degradation of thermolabile Jatrophane Diterpenes.
Solutions:
-
Solvent Optimization: Experiment with a range of solvents with varying polarities. Commonly used solvents for Jatrophane Diterpene extraction include n-hexane, petroleum ether, dichloromethane, and chloroform.[1] Consider using a sequence of solvents, starting with nonpolar solvents to remove oils and then moving to more polar solvents.
-
Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for your specific plant material and solvent system.
-
Method Selection: Consider more advanced extraction techniques. While maceration is the most common method, reflux, Soxhlet, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) have been shown to offer improved yields.[1][2]
-
Plant Material Grinding: Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.
-
Temperature Control: Use moderate temperatures for extraction and drying to prevent the degradation of the target compounds.
Q2: My extract contains a high concentration of interfering compounds, such as phorbol esters. How can I remove them?
Possible Causes:
-
Broad-Spectrum Solvent: The solvent used may be co-extracting a wide range of compounds with similar polarities to Jatrophane Diterpenes.
-
Lack of a Pre-extraction "Defatting" Step: Failure to remove lipids and other nonpolar compounds before the main extraction can lead to a complex and difficult-to-purify extract.
Solutions:
-
Selective Solvent Partitioning: After the initial extraction, perform liquid-liquid partitioning. For example, partition the crude extract between a nonpolar solvent (like hexane) and a more polar solvent (like methanol) to separate compounds based on their polarity.
-
Pre-extraction Defatting: Before the primary extraction, wash the plant material with a nonpolar solvent like n-hexane or petroleum ether to remove fats, waxes, and other highly nonpolar compounds.
-
Chromatographic Purification: Employ column chromatography for purification. Polyamide and silica gel are common stationary phases used for separating Jatrophane Diterpenes from other constituents.[3] Techniques like Vacuum Liquid Chromatography (VLC), Preparative Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) can be used for further purification.[3]
Q3: I am having difficulty reproducing my extraction results. What could be the cause of this variability?
Possible Causes:
-
Inconsistent Plant Material: Variations in the age, collection time, and geographical source of the plant material can significantly impact the concentration of secondary metabolites.
-
Lack of Standardized Procedures: Inconsistent application of extraction parameters (e.g., solvent-to-solid ratio, temperature, extraction time) will lead to variable results.
-
Solvent Purity: The use of solvents of different grades or from different suppliers can introduce variability.
Solutions:
-
Standardize Plant Material: Whenever possible, use plant material from the same source, collected at the same time of year and developmental stage. Ensure proper drying and storage conditions.
-
Develop a Standard Operating Procedure (SOP): Document and strictly adhere to all extraction parameters, including solvent volume, temperature, time, and agitation speed.
-
Use High-Purity Solvents: Employ high-purity, analytical-grade solvents to minimize variability from solvent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Jatrophane Diterpenes?
The most frequently used methods are traditional solvent extraction techniques. A review of the literature indicates the following distribution of methods:
-
Maceration (62%)
-
Reflux with solvents (13%)
-
Soxhlet extraction (8%)
-
Hot solvent extraction (5%)
Newer techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are gaining attention for their potential to offer higher yields and more environmentally friendly processes.[1][2]
Q2: Which solvents are best for extracting Jatrophane Diterpenes?
Jatrophane Diterpenes are typically of low to moderate polarity. Therefore, organic solvents are primarily used for their extraction. Effective solvents include:
-
n-Hexane
-
Petroleum ether
-
Dichloromethane
-
Chloroform[1]
The choice of solvent will depend on the specific Jatrophane Diterpenes being targeted and the presence of other compounds in the plant matrix.
Q3: How can I improve the efficiency of my extraction?
Several factors can be optimized to enhance extraction efficiency:
-
Increase Surface Area: Grinding the plant material into a fine powder increases the contact area between the solvent and the plant cells.
-
Agitation: Constant stirring or shaking during maceration helps to improve solvent penetration and diffusion.
-
Temperature: Increasing the temperature can enhance the solubility and diffusion rate of the target compounds. However, be cautious of potential degradation of thermolabile compounds.
-
Advanced Techniques: Employing methods like UAE can improve extraction by using acoustic cavitation to disrupt cell walls, while SFE utilizes the solvating properties of supercritical fluids for efficient extraction.[1][2]
Data Presentation: Comparison of Extraction Methods
While direct comparative yield data for Jatrophane Diterpenes across different extraction methods from a single study is limited in the available literature, the following table summarizes the key parameters and qualitative advantages and disadvantages of each method based on general principles and findings from various studies.
| Extraction Method | Typical Solvents | Key Parameters to Optimize | Advantages | Disadvantages |
| Maceration | n-Hexane, Dichloromethane, Chloroform, Ethanol, Methanol | Solvent-to-solid ratio, Extraction time (days), Agitation | Simple, low cost, suitable for thermolabile compounds | Time-consuming, potentially lower yield, large solvent volume |
| Soxhlet Extraction | n-Hexane, Petroleum ether, Dichloromethane | Solvent type, Cycle time, Total extraction time (hours) | Continuous extraction with fresh solvent, higher yield than maceration | Requires heating (risk to thermolabile compounds), time-consuming |
| Reflux Extraction | Ethanol, Methanol | Solvent type, Temperature, Extraction time (hours) | Faster than maceration, good for less soluble compounds | Requires heating, potential for compound degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Frequency, Power, Time (minutes), Temperature, Solvent-to-solid ratio | Reduced extraction time, lower solvent consumption, potentially higher yield | Requires specialized equipment, potential for localized heating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with a co-solvent like ethanol) | Pressure, Temperature, Flow rate, Co-solvent percentage | Environmentally friendly, highly selective, no residual solvent | High initial equipment cost, complex optimization |
Experimental Protocols
Below are detailed methodologies for key extraction experiments. These should be optimized for your specific plant material and target compounds.
Protocol 1: Maceration Extraction
-
Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 100 g) in a large, sealable container (e.g., an Erlenmeyer flask).
-
Add the selected extraction solvent (e.g., dichloromethane) in a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Seal the container and keep it at room temperature for a specified period (e.g., 3-7 days).
-
Agitate the mixture periodically (e.g., by shaking or using a magnetic stirrer).
-
-
Filtration and Concentration:
-
After the maceration period, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue (marc).
-
Wash the marc with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 40°C) to obtain the crude extract.
-
Protocol 2: Soxhlet Extraction
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Apparatus Setup:
-
Assemble a Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.
-
Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
-
Extraction:
-
Fill the round-bottom flask with the extraction solvent (e.g., n-hexane) to about two-thirds of its volume.
-
Heat the flask using a heating mantle to allow the solvent to boil and reflux.
-
Continue the extraction for a set number of cycles or a specific duration (e.g., 6-8 hours).
-
-
Concentration:
-
After the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel.
-
Add the chosen solvent (e.g., ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 v/w).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).
-
Monitor and control the temperature of the extraction mixture, as sonication can generate heat.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Visualization
Experimental Workflow for Jatrophane Diterpene Extraction and Purification
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jatrophane Diterpenoid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Jatrophane diterpenoids from crude plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Jatrophane diterpenoids.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| JDP-001 | Low Yield of Jatrophanes in the Crude Extract | Inappropriate Solvent Selection: Jatrophanes have low to moderate polarity, and the extraction solvent may not be optimal for their solubilization.[1] | - Use solvents of low to moderate polarity such as n-hexane, petroleum ether, dichloromethane, or chloroform for extraction.[1] - Consider sequential extraction with solvents of increasing polarity to fractionate compounds based on polarity. |
| Inefficient Extraction Method: The chosen extraction technique (e.g., maceration) may not be effective for penetrating the plant matrix.[1] | - Employ more exhaustive extraction methods like Soxhlet or reflux extraction.[1] - Consider modern techniques like ultrasonic-assisted or supercritical fluid extraction for improved efficiency, though these may be limited by equipment cost.[1] | ||
| JDP-002 | Difficulty in Removing Chlorophyll and Other Pigments | Co-extraction of Pigments: The solvents used for Jatrophane extraction also efficiently extract chlorophyll and other pigments, leading to a complex mixture. | - Perform a preliminary fractionation step using a non-polar solvent like hexane to remove a significant portion of chlorophyll. - Utilize column chromatography with silica gel, starting with a non-polar mobile phase to wash out pigments before eluting the Jatrophanes with a more polar solvent system. - Consider using polyamide column chromatography, which can be effective in separating pigments from other compounds.[2] |
| JDP-003 | Poor Separation of Jatrophane Analogs during Chromatography | Similar Polarity of Analogs: Jatrophane diterpenoids often exist as a complex mixture of structurally similar analogs with very close polarities, making separation challenging.[3] | - Employ a multi-step chromatographic approach, combining different stationary phases (e.g., silica gel, polyamide, reversed-phase C18).[2] - Utilize gradient elution in both normal-phase and reversed-phase HPLC to improve resolution. - For very similar compounds, preparative or semi-preparative HPLC is often necessary for final purification.[2][4] |
| JDP-004 | Peak Tailing or Broadening in HPLC | Secondary Interactions with Stationary Phase: Residual acidic silanol groups on the silica-based stationary phase can interact with the Jatrophane molecules, causing peak tailing. | - Use an end-capped HPLC column to minimize interactions with free silanol groups. - Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to improve peak shape. |
| Column Overload: Injecting too concentrated a sample can lead to peak broadening and poor resolution. | - Dilute the sample before injection. - Use a column with a larger internal diameter for preparative separations. | ||
| JDP-005 | Apparent Decomposition of Jatrophanes on Silica Gel Column | Instability of Compounds: Some Jatrophane diterpenoids may be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. | - Test the stability of the compounds on a small amount of silica gel (e.g., by TLC analysis over time) before performing large-scale column chromatography. - Deactivate the silica gel by washing it with a solvent mixture containing a small percentage of a base like triethylamine. - Consider using alternative stationary phases like alumina or Florisil for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Jatrophane diterpenoids from plant material?
A1: The most frequently used methods for extracting Jatrophane diterpenoids are traditional solvent extraction techniques.[1] Maceration is the most common, followed by reflux with solvents, Soxhlet extraction, and hot solvent extraction.[1] The choice of solvent is crucial, with n-hexane, petroleum ether, dichloromethane, and chloroform being commonly employed due to the low to moderate polarity of most Jatrophanes.[1]
Q2: How can I effectively fractionate the crude extract before final purification?
A2: A common strategy is to perform a liquid-liquid partitioning of the crude extract. For example, a methanol extract can be partitioned between n-hexane and water to separate non-polar and polar compounds. The Jatrophane-containing fraction (often in the hexane or a medium-polarity solvent like ethyl acetate) can then be subjected to further chromatographic separation. Vacuum Liquid Chromatography (VLC) is also a useful technique for initial fractionation of the crude extract.[2]
Q3: What chromatographic techniques are most successful for isolating pure Jatrophane diterpenoids?
A3: A multi-step chromatographic approach is typically required.[2] This often involves:
-
Initial fractionation using open column chromatography on silica gel or polyamide.[2]
-
Further separation of the fractions by preparative Thin Layer Chromatography (TLC) or another column chromatography step.[2]
-
Final purification to obtain individual compounds using normal-phase (NP) and/or reversed-phase (RP) High-Performance Liquid Chromatography (HPLC).[2][4] Size-exclusion chromatography using Sephadex LH-20 can also be employed to separate compounds based on their molecular size.[4]
Q4: What are some typical solvent systems used for the chromatographic separation of Jatrophanes?
A4: The choice of solvent system depends on the specific chromatographic technique and the polarity of the Jatrophane analogues being separated. Here are some examples reported in the literature:
| Chromatography Technique | Stationary Phase | Mobile Phase / Eluent | Reference |
| Polyamide Column Chromatography | Polyamide | Methanol/Water (3:2) | [2] |
| Preparative TLC | Silica Gel | Benzene/Ethyl Acetate (17:1) | [2] |
| Normal-Phase HPLC | Silica Gel | Cyclohexane/Ethyl Acetate/Ethanol (85:7:0.7) | [2] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water (7:3) | [2] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water (60%) | [4] |
Q5: The structural elucidation of my purified compound is challenging. What are the key characteristics of Jatrophane diterpenoids?
A5: Jatrophane diterpenoids possess a characteristic macrocyclic skeleton and are often found as complex polyesters with multiple acetyl, benzoyl, or other acyl groups.[2][3] Their structural elucidation relies heavily on a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC, NOESY) and High-Resolution Mass Spectrometry (HR-MS).[1][2] The complex ester functionalities and numerous stereocenters contribute to the challenge of their structural determination.[3]
Experimental Protocols
General Protocol for the Isolation and Purification of Jatrophane Diterpenoids
This protocol is a generalized procedure based on commonly cited methodologies.[2][4] Researchers should optimize the specific conditions based on their plant material and target compounds.
-
Extraction:
-
Air-dry and grind the plant material (e.g., whole plants, roots, or latex).
-
Extract the powdered material with a suitable solvent (e.g., methanol or chloroform) using maceration, Soxhlet, or reflux extraction.
-
Concentrate the extract under reduced pressure to obtain the crude extract.
-
-
Preliminary Fractionation:
-
Subject the crude extract to liquid-liquid partitioning. For a chloroform extract, one could partition it against a methanol/water mixture.
-
Alternatively, perform an initial column chromatography on a large diameter column packed with silica gel or polyamide.[2] Elute with a stepwise gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).
-
-
Intermediate Purification:
-
Combine fractions containing compounds of interest based on TLC analysis.
-
Subject these combined fractions to further chromatographic separation. This can include:
-
-
Final Purification by HPLC:
-
Dissolve the partially purified fractions in a suitable solvent.
-
Perform semi-preparative or preparative HPLC for the final isolation of pure Jatrophane diterpenoids. Both normal-phase and reversed-phase columns may be necessary to separate all analogues.[2]
-
Monitor the elution using a UV detector, and collect the peaks corresponding to the individual compounds.
-
Evaporate the solvent from the collected fractions to obtain the pure Jatrophane diterpenoids.
-
-
Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods such as HR-MS and 1D/2D NMR.[2]
-
Visualizations
Experimental Workflow for Jatrophane Purification
Caption: A generalized workflow for the purification of Jatrophane diterpenoids.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Jatrophane 2 for Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Jatrophane 2, a jatrophane diterpene polyester, in experimental assays. Due to its hydrophobic nature, challenges with stability and solubility are common. This guide offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to work with in aqueous solutions?
This compound is a diterpene polyester isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus[1]. Like many complex natural products, its large, hydrophobic structure leads to poor aqueous solubility[2][3]. This inherent hydrophobicity can cause the compound to precipitate out of solution in the aqueous buffers typically used for biological assays, leading to inaccurate and inconsistent results.
Q2: I dissolved this compound in DMSO for a stock solution, but it precipitates when I add it to my assay buffer. What is happening?
This common issue is known as "solvent-shifting" precipitation[4]. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving this compound at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore precipitates[4]. The key is to ensure the final concentrations of both this compound and DMSO are low enough to maintain solubility.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity[4]. It is crucial to determine the DMSO tolerance of your specific cell line in a preliminary experiment.
Q4: Are there alternatives to DMSO for stock solutions?
Yes, other organic solvents can be used, depending on the specific requirements of your assay. The choice of solvent can significantly impact the stability and solubility of your compound.
| Solvent | Dielectric Constant¹ | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.0 | High dissolving power, but can be toxic to some cells at >0.5%. |
| Ethanol (EtOH) | 24.6 | Less toxic than DMSO, but also a less powerful solvent for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | 36.7 | Good solvent, but can be more toxic than DMSO. Use with caution. |
| Acetone | 20.7 | Volatile solvent, useful for initial solubilization but less common for final assay dilutions. |
| ¹Data sourced from various chemical property databases[5][6][7]. |
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
| Cause | Solution |
| Final concentration is too high. | The desired concentration exceeds the solubility limit of this compound in the final assay buffer. Action: Decrease the final working concentration. Perform a concentration-response curve to find the optimal balance between efficacy and solubility. |
| Insufficient mixing. | Localized high concentrations of the DMSO stock solution are causing precipitation before it can disperse. Action: Add the stock solution to the buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing[4]. |
| Low temperature. | Solubility of many compounds decreases at lower temperatures. Action: If the experimental protocol allows, prepare solutions at room temperature or 37°C. Ensure all components are at the same temperature before mixing. |
Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.
| Cause | Solution |
| Metastable supersaturated solution. | The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit, leading to eventual precipitation[4]. Action: Reduce the final concentration of this compound. Consider using a solubility-enhancing excipient (see below). |
| Chemical instability/degradation. | This compound is a polyester and may be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of less soluble degradation products. Action: Ensure the pH of your buffer is stable and ideally neutral (pH 7.0-7.4). Prepare solutions fresh before each experiment and avoid long-term storage in aqueous buffers. |
| Interaction with buffer components. | Certain salts, proteins, or other components in complex media can interact with this compound and reduce its solubility. Action: Test solubility in a simpler buffer (e.g., PBS) first. If the problem persists in complex media, a formulation-based approach may be necessary. |
Below is a logical workflow to diagnose and solve solubility problems.
Caption: Troubleshooting workflow for this compound precipitation.
Advanced Solubilization Strategies
If reducing the concentration is not feasible, consider using formulation strategies to enhance solubility. These methods should be validated to ensure they do not interfere with the assay.
| Strategy | Description | Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the final buffer can increase the solubility of hydrophobic compounds[8][9]. | The final concentration of the co-solvent must be compatible with the biological system (e.g., cells, enzymes). Typically kept below 5%. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing solubility[10][11]. | Choose a suitable cyclodextrin (e.g., HP-β-CD). The complexation efficiency can vary. |
| Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | Use surfactants at concentrations above their critical micelle concentration (CMC) but below levels that could cause cell lysis or protein denaturation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a quick estimate of the solubility of this compound in your assay buffer.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting Low Efficacy of Jatrophane Diterpenoids in MDR Reversal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Jatrophane diterpenoids, such as Jatrophane 2, in multidrug resistance (MDR) reversal experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to lower-than-expected efficacy of this compound and other Jatrophane diterpenoids in reversing P-glycoprotein (P-gp) mediated multidrug resistance.
Q1: My this compound compound is showing low or no reversal of multidrug resistance in my cancer cell line. What are the possible reasons?
A1: Several factors can contribute to the low efficacy of a P-gp inhibitor. Here's a step-by-step troubleshooting guide:
-
Cell Line Verification:
-
P-gp Overexpression: Confirm that your resistant cell line (e.g., MCF-7/ADR, HepG2/ADR) has a high level of P-gp (ABCB1) expression compared to the parental, sensitive cell line.[1][2][3] This can be verified by Western blot or qPCR. Low P-gp expression will naturally result in a minimal reversal effect.
-
MDR Mechanism: Ensure that P-gp is the primary mechanism of resistance in your cell line. Some cancer cells can develop resistance through other ABC transporters (like MRP1 or BCRP) or alternative mechanisms, which this compound may not inhibit.[4][5]
-
-
Compound Integrity and Handling:
-
Compound Stability: Jatrophane diterpenoids can be sensitive to storage conditions. Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.
-
Solubility: Inadequate solubilization of this compound in your cell culture media can lead to a lower effective concentration. Confirm the solubility of your compound in the chosen solvent (e.g., DMSO) and the final concentration of the solvent in the media, which should be non-toxic to the cells (typically <0.5%).
-
-
Experimental Conditions:
-
Concentration: The effective concentration of Jatrophane diterpenoids can vary. Some studies show reversal activity at concentrations around 10 µM, while for others the EC50 can be in the nanomolar range.[1][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific compound and cell line.
-
Incubation Time: The pre-incubation time with the Jatrophane compound before adding the chemotherapeutic agent or dye is critical. A short incubation may not be sufficient for the inhibitor to bind to P-gp. Typical incubation times range from 30 minutes to 2 hours.
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. While most cell-based assays are performed in the presence of serum, consider running a parallel experiment with reduced serum or serum-free media to see if efficacy improves, though this may also affect cell health.
-
Q2: How do I confirm that this compound is interacting with P-gp in my experimental setup?
A2: To verify the mechanism of action, you can perform the following assays:
-
P-gp ATPase Activity Assay: P-gp utilizes ATP hydrolysis to efflux drugs. An inhibitor will modulate this activity. You can measure the ATP hydrolysis rate in the presence and absence of your Jatrophane compound.[7][8] A decrease in verapamil-stimulated ATPase activity upon addition of your compound would suggest an inhibitory interaction.
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp overexpressing cells, this dye is actively pumped out, resulting in low intracellular fluorescence. A successful P-gp inhibitor like this compound will block this efflux, leading to an increase in intracellular Rhodamine 123 accumulation, which can be quantified by flow cytometry or a fluorescence plate reader.[1][9][10]
-
Competitive Binding Assays: Lineweaver-Burk and Dixon plots can help determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (e.g., doxorubicin).[6] Some Jatrophane diterpenoids have been shown to be competitive inhibitors.[6]
Q3: My cell viability results (MTT assay) are inconsistent when co-administering this compound and a chemotherapeutic agent. What could be the issue?
A3: Inconsistent MTT assay results can arise from several sources:
-
Cytotoxicity of the Inhibitor: Jatrophane diterpenoids themselves can exhibit some level of cytotoxicity at higher concentrations.[2][6] It is essential to first determine the IC50 of this compound alone in your cell line to ensure you are using it at a non-toxic concentration in your co-administration experiments.
-
Assay Timing: The timing of the addition of the MTT reagent is crucial. Ensure that the incubation period with the chemotherapeutic agent is sufficient to induce cell death.
-
Drug-Inhibitor Interaction: The synergy between the Jatrophane compound and the chemotherapeutic agent might vary. A fixed concentration of the inhibitor with a serial dilution of the chemotherapeutic is a common approach.
-
MTT Assay Limitations: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[11][12] Consider complementing your findings with other viability assays, such as trypan blue exclusion or a live/dead staining assay.
Data on Jatrophane Diterpenoid Efficacy
The following table summarizes the reported efficacy of various Jatrophane diterpenoids in reversing multidrug resistance in different cancer cell lines. This data can serve as a reference for expected potency.
| Jatrophane Compound | Cell Line | Concentration | Reversal Fold (RF) / EC50 | Reference Positive Control | Source |
| Jatrophane Diterpenes (unspecified) | MCF-7/ADR | 10 µM | 2.3 to 12.9 | Verapamil (RF = 13.7) | [1] |
| Compound 9 (from Euphorbia sororia) | MCF-7/ADR | 10 µM | 36.82 | - | [1] |
| Compound 10 (from Euphorbia sororia) | - | - | EC50 = 1.82 µM | - | [1] |
| Euphosorophane A (1) | MCF-7/ADR | - | EC50 = 92.68 ± 18.28 nM | Verapamil | [6] |
| Kanesulone C (1) | MCF-7/ADR | 5 µM | ~85-fold increase in adriamycin efficacy | Verapamil (~7-fold) | [13] |
| Euphodendroidin D (4) | - | - | 2x more potent than Cyclosporin A | Cyclosporin A | [14] |
Experimental Protocols
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of an inhibitor.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NH4Cl, 5 mM MgSO4, 0.02% NaN3)[7]
-
ATP solution
-
This compound compound
-
Positive control substrate/activator (e.g., Verapamil)
-
Phosphate detection reagent (e.g., Chifflet method reagents)[7]
-
96-well plate
Procedure:
-
Prepare different concentrations of your this compound compound and the positive control (Verapamil) in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles.
-
Add the this compound compound or Verapamil to the respective wells. Include a basal activity control (no compound) and a vanadate-inhibited control (to measure non-P-gp ATPase activity).[8]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a solution of MgATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).[15]
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 850 nm for the Chifflet method) to quantify the amount of inorganic phosphate released.[7]
-
Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[9]
Materials:
-
MDR and parental sensitive cell lines
-
Rhodamine 123
-
This compound compound
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
Cell culture medium
-
PBS or Efflux Buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed the MDR and parental cells in appropriate culture plates and grow to about 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Pre-incubate the cells with different concentrations of this compound or the positive control inhibitor at 37°C for 30-60 minutes.
-
Add Rhodamine 123 to the cell suspension (final concentration typically 1-5 µM) and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS or efflux buffer to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for an efflux period (e.g., 1-2 hours).[10]
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Resuspend the final cell pellet in PBS for analysis.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FL1 channel) or a fluorescence plate reader. An increase in fluorescence in the treated MDR cells compared to the untreated MDR cells indicates inhibition of P-gp.
MTT Cell Viability Assay for MDR Reversal
This assay determines the ability of this compound to sensitize MDR cells to a chemotherapeutic agent.[11]
Materials:
-
MDR and parental sensitive cell lines
-
This compound compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for a period that is sufficient for the chemotherapeutic agent to induce cell death (typically 48-72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC50 of the chemotherapeutic agent in the presence and absence of this compound. The reversal fold (RF) can be calculated as IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
Visualizations
Signaling and Experimental Pathways
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Troubleshooting workflow for low efficacy of this compound.
Caption: Logical relationship between experimental outcomes in MDR reversal studies.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholar.smu.edu [scholar.smu.edu]
- 6. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
Technical Support Center: Jatrophane Cytotoxicity Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering inconsistent results in cytotoxicity assays with jatrophane diterpenes.
Troubleshooting Guide & FAQs
Researchers often face challenges with reproducibility when assessing the cytotoxic effects of jatrophane diterpenes. This section addresses common issues in a question-and-answer format to help troubleshoot and resolve inconsistencies in your experimental results.
Q1: Why am I observing significant variations in IC50 values for the same jatrophane compound and cancer cell line across different experiments?
A1: Inconsistent IC50 values are a frequent issue. Several factors can contribute to this variability:
-
Cell-Related Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged too many times, which can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Always use a consistent and accurate method for cell counting and ensure a homogenous cell suspension before seeding.
-
Cell Health and Viability: The health of the cells at the time of treatment is critical. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
-
Compound-Related Factors:
-
Compound Stability: Jatrophane diterpenes, like many natural products, can be unstable. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid storing diluted compounds in culture medium for extended periods. Some compounds may also be light-sensitive.
-
Solvent Effects: The solvent used to dissolve the jatrophane (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is non-toxic to your specific cell line (typically ≤0.5% for DMSO) and run a solvent-only control.[1]
-
-
Assay-Related Factors:
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. A longer incubation may lead to a lower apparent IC50. Standardize the incubation time across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can introduce significant errors. Use calibrated pipettes and consider serial dilutions to avoid pipetting very small volumes.
-
Q2: I am getting different cytotoxicity results for the same jatrophane compound when using different assay methods (e.g., MTT vs. SRB). Why is this happening and which result should I trust?
A2: Different cytotoxicity assays measure different cellular parameters, which can lead to varied results.
-
MTT and Resazurin Assays: These assays measure metabolic activity, relying on the reduction of a substrate by mitochondrial enzymes in viable cells.[2][3][4][5]
-
SRB Assay: This assay measures total protein content, which is proportional to cell mass. It is independent of metabolic activity and may show less interference from compounds that affect cellular metabolism without causing cell death.[6][7][8][9][10]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[11][12][13]
It is not uncommon to see different IC50 values from these assays. For example, a compound might inhibit mitochondrial function without immediately causing cell death, leading to a low IC50 in an MTT assay but a higher IC50 in an SRB or LDH assay. It is good practice to use at least two different assays based on different principles to confirm the cytotoxic effect and gain a better understanding of the mechanism of action.
Q3: My jatrophane compound is highly cytotoxic to some cancer cell lines but shows little to no effect on others. What could be the reason for this selectivity?
A3: The selective cytotoxicity of jatrophane diterpenes can be attributed to several factors:
-
Multidrug Resistance (MDR): Some cancer cell lines overexpress efflux pumps like P-glycoprotein (P-gp), which can actively pump the jatrophane compound out of the cell, leading to resistance.[2] Interestingly, some jatrophanes have been shown to be P-gp inhibitors, which can reverse MDR.[2]
-
Target Expression: The cytotoxic effect of a compound is often dependent on the presence and expression level of its molecular target within the cell. For instance, the jatrophane diterpene, jatrophone, has been shown to target the PI3K/AKT/NF-κB signaling pathway.[14][15] Cell lines with a dysregulated PI3K/AKT/NF-κB pathway may be more sensitive to this compound.
-
Cellular Metabolism: Differences in how different cell lines metabolize the jatrophane compound can also lead to variations in cytotoxicity.
Q4: I am observing a "burst" of activity at higher concentrations of my jatrophane compound, where it seems to affect many different cellular targets. Is this a real effect?
A4: This phenomenon, often referred to as a "cytotoxicity-associated burst," can occur at concentrations where the compound induces generalized cell stress or cytotoxicity.[16] At these high concentrations, the observed activity may not be due to specific interactions with a single target but rather a consequence of broad cellular dysfunction, such as membrane disruption or protein denaturation. It is crucial to determine if the observed effects occur at concentrations below those that cause overt cytotoxicity to identify specific biomolecular interactions.
Summary of Jatrophane Cytotoxicity Data
The following table summarizes the reported IC50 values for various jatrophane diterpenes against different cancer cell lines. This data highlights the variability in reported cytotoxic activity.
| Jatrophane Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphoheliphanes A-C | Renal Cancer Cell Lines | < 50 | [6] |
| Helioscopinolide A | HeLa, MDA-MB-231 | Active (IC50 not specified) | [3] |
| Euphornin | HeLa | 3.1 | [8] |
| Euphornin | MDA-MB-231 | 13.4 | [8] |
| Euphohelinoids A-H (7 compounds) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [17] |
| Jatrophone | Doxorubicin-resistant Breast Cancer (MCF-7/ADR) | 1.8 | [14][15] |
| Jatrophane 1 (from E. nicaeensis) | NCI-H460, NCI-H460/R, U87, U87-TxR | 10 - 20 | [18] |
| Jatrophane 1 (from E. nicaeensis) | DLD1, DLD1-TxR | > 50 | [18] |
| Jatrophane 2 (from E. nicaeensis) | U87 | ~20 | [18] |
| This compound (from E. nicaeensis) | Other tested cell lines | Inefficient | [18] |
| Jatrophane Diterpenes (from E. obtusifolia) | NADH oxidase activity | 5.1 - 13.9 | [19] |
| Epieuphoscopin B | Pgp-mediated mitoxantrone efflux | 1.71 | [20] |
Detailed Experimental Protocols
This section provides detailed methodologies for key cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the jatrophane compound (typically in a final volume of 100 µL) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins.[6][7][8][9][10]
Materials:
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with wash solution to remove excess TCA and medium.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with wash solution to remove unbound dye.
-
Solubilization: Add 200 µL of solubilization buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
Visualizations
Experimental Workflow and Troubleshooting
Caption: Troubleshooting decision tree for inconsistent cytotoxicity assay results.
Signaling Pathway
Caption: The PI3K/AKT/NF-κB signaling pathway and the inhibitory action of jatrophone.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zellx.de [zellx.de]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. labbox.es [labbox.es]
- 18. Secure Verification [cer.ihtm.bg.ac.rs]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Jatrophane Diterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance in cell lines treated with Jatrophane diterpenes, exemplified here as "Jatrophane 2".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like many jatrophane diterpenes, primarily functions as a modulator of multidrug resistance (MDR). Its main mechanism is the inhibition of P-glycoprotein (P-gp/ABCB1), a key efflux pump that expels cytotoxic drugs from cancer cells.[1][2][3] By inhibiting P-gp, this compound increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cells.[4][5] Some jatrophanes also exhibit direct cytotoxic effects by inducing apoptosis and can influence cell signaling pathways like PI3K/Akt/NF-κB and ATR-Chk1 to sensitize cells to treatment.[6][7][8]
Q2: My cancer cell line has developed resistance to this compound in combination with a standard chemotherapeutic agent. What are the possible reasons?
A2: Resistance to a combination therapy involving a P-gp inhibitor like this compound can arise from several mechanisms:
-
Upregulation of Alternative Efflux Pumps: Cells may compensate for P-gp inhibition by overexpressing other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which are not targeted by this compound.
-
Mutations in the P-gp Drug-Binding Site: Genetic mutations in the ABCB1 gene could alter the structure of P-gp, preventing this compound from binding effectively while potentially still allowing the efflux of the chemotherapeutic agent.[9][10]
-
Activation of Compensatory Signaling Pathways: If this compound's efficacy is partly due to inhibition of a signaling pathway like PI3K/Akt, cells might develop resistance by activating alternative survival pathways, such as the MET/STAT3 pathway.[11]
-
Alterations in Apoptotic Pathways: Cells may acquire defects in the apoptotic machinery, making them resistant to the pro-apoptotic effects of both the chemotherapeutic drug and this compound.
Q3: How can I confirm that my cell line is overexpressing P-glycoprotein?
A3: P-gp overexpression can be confirmed using several methods:
-
Western Blotting: This is a standard technique to detect and quantify the P-gp protein (approximately 170 kDa) in cell lysates.
-
Immunofluorescence/Immunocytochemistry: These methods use antibodies to visualize the localization and expression level of P-gp in cells.
-
Flow Cytometry: Using a fluorescently-labeled antibody against P-gp, you can quantify the percentage of cells in a population that are overexpressing the protein on their surface.
-
Functional Assays: A rhodamine 123 efflux assay can functionally demonstrate P-gp activity. P-gp-overexpressing cells will show lower intracellular fluorescence of rhodamine 123, which can be reversed by a known P-gp inhibitor.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Sensitizing Resistant Cells
Your previously effective concentration of this compound no longer restores sensitivity to your primary cytotoxic drug.
| Possible Cause | Suggested Solution |
| Upregulation of other efflux pumps (e.g., MRP1, BCRP) | 1. Profile Efflux Pump Expression: Use Western blotting or qRT-PCR to assess the expression levels of MRP1 and BCRP. 2. Combination Inhibition: If other pumps are upregulated, consider a triple combination therapy using this compound with specific inhibitors for the newly identified pumps (e.g., verapamil for P-gp, indomethacin for MRP).[12] |
| Mutation in the P-gp binding site | 1. Sequence the ABCB1 gene: Identify potential mutations in the coding region of the P-gp gene. 2. Test Alternative P-gp Inhibitors: Use P-gp inhibitors with different binding sites or mechanisms of action. 3. Utilize this compound's Other MOAs: Increase the concentration of this compound (if toxicity allows) to leverage its direct apoptotic effects or its impact on signaling pathways. |
| Activation of compensatory signaling pathways | 1. Analyze Key Signaling Nodes: Perform Western blot analysis for key proteins in survival pathways (e.g., p-MET, p-STAT3, p-ERK). 2. Dual Pathway Inhibition: If a compensatory pathway is activated, combine this compound with an inhibitor of that pathway (e.g., a MET inhibitor like crizotinib). |
Issue 2: High Background in Rhodamine 123 Efflux Assay
Difficulty in distinguishing between sensitive and resistant cell populations due to high fluorescence in the resistant cells even without this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Dye Concentration or Incubation Time | 1. Titrate Rhodamine 123: Perform a dose-response experiment to find the optimal concentration of rhodamine 123 for your specific cell line. 2. Optimize Incubation Time: Test different incubation times (e.g., 30, 60, 90 minutes) to maximize the difference in fluorescence between sensitive and resistant cells. |
| Cell Clumping | 1. Ensure Single-Cell Suspension: Gently triturate the cell suspension before and during the assay. Consider using a cell strainer. |
| Autofluorescence | 1. Include Unstained Controls: Always run an unstained cell sample through the flow cytometer to set the baseline fluorescence. |
Quantitative Data Summary
The following tables summarize representative data from studies on jatrophane diterpenes in multidrug-resistant (MDR) cell lines.
Table 1: Cytotoxicity (IC50) of Jatrophane Diterpenes in Sensitive and Resistant Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | 1.8 | [5][13] |
| Esulatin M | EPG85-257RDB (Doxorubicin-resistant gastric cancer) | 1.8 | [6][14] |
| Esulatin M | EPP85-181RDB (Doxorubicin-resistant pancreatic cancer) | 4.8 | [6][14] |
| Euphoscopin C | A549-Taxol (Paclitaxel-resistant lung cancer) | 6.9 | [15] |
| Euphorbiapene D | A549-Taxol (Paclitaxel-resistant lung cancer) | 7.2 | [15] |
Table 2: Reversal of Doxorubicin Resistance by Jatrophane Diterpenes
| Cell Line | Jatrophane Compound | Concentration (µM) | Reversal Fold (RF) * | Reference |
| MCF-7/ADR | Euphosorophane A | 0.1 | >10 | [4] |
| DLD1-TxR | This compound (hypothetical) | 1.0 | 15.2 | [16] |
| DLD1-TxR | Jatrophane 5 | 1.0 | 18.5 | [16] |
*Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic drug alone divided by the IC50 of the chemotherapeutic drug in the presence of the modulator.[17]
Table 3: Induction of Apoptosis by Jatrophone in MCF-7/ADR Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| Control | 0.72 ± 0.04 | 2.1 ± 0.22 | 2.82 | [5] |
| Jatrophone (1.8 µM) | 29.89 ± 2.1 | 22.49 ± 1.9 | 52.38 | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp.
Materials:
-
Rhodamine 123
-
Flow cytometer
-
Known P-gp inhibitor (e.g., verapamil) as a positive control
Procedure:
-
Harvest and wash cells, then resuspend them at 1 x 10^6 cells/mL in a suitable buffer.
-
Pre-incubate the cells with this compound or a positive control (verapamil) for 30 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in a fresh, dye-free medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FL1 channel). Lower fluorescence indicates higher P-gp activity.
Protocol 3: Western Blot for PI3K/Akt Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-PI3K, anti-total-PI3K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Troubleshooting workflow for decreased this compound efficacy.
References
- 1. 4.4. Co-Immunoprecipitation Assay [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. biogot.com [biogot.com]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Potency of Jatrophane Diterpenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the potency of jatrophane diterpenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Potency Enhancement
-
Q1: What are the primary strategies for increasing the potency of jatrophane diterpenes?
-
A1: The principal strategies involve chemical modification to optimize structure-activity relationships (SAR), and the development of advanced formulation and drug delivery systems.[1][2][3] Chemical modifications often focus on esterification, acylation, hydrolysis, hydrogenation, and epoxidation of the core structure.[2] Formulation strategies, such as nanotechnology-based delivery systems, can improve the bioavailability and targeted delivery of these compounds.[1][2][3]
-
-
Q2: My modified jatrophane diterpene shows decreased activity. What are the possible reasons?
-
A2: A decrease in activity can result from several factors. The modification may have altered the compound's conformation, hindering its interaction with the target. It could also have changed the lipophilicity to a suboptimal level for cell membrane permeability. Additionally, the modification might have introduced a site for rapid metabolic inactivation. A thorough analysis of the structure-activity relationship is crucial. For instance, the presence of hydroxyl groups can sometimes decrease activity due to interference from hydrogen bonds.[2]
-
-
Q3: How does lipophilicity affect the potency of jatrophane diterpenes?
-
A3: Lipophilicity is a critical factor, particularly for activities like the reversal of multidrug resistance (MDR) where the compound needs to interact with the P-glycoprotein (P-gp) transporter in the cell membrane.[2] However, SAR studies indicate that simply increasing lipophilicity is not the only factor; the specific substitution pattern on the jatrophane skeleton is also crucial for potent activity.[2]
-
2. Multidrug Resistance (MDR) Reversal
-
Q4: Which structural features of jatrophane diterpenes are most important for potent P-glycoprotein (P-gp) inhibition?
-
A4: Studies have shown that the substitution pattern at positions C-2, C-3, and C-5 of the jatrophane core is highly relevant for P-gp inhibition, suggesting this region of the molecule is involved in binding to the transporter.[2] Acylation and esterification of hydroxyl groups can enhance P-gp inhibitory activity by improving hydrophobicity.[2] For example, diterpenoids with a benzoyl group at C-7 or C-8 have displayed higher activity.[2]
-
-
Q5: I am not observing a significant reversal of multidrug resistance in my cell-based assays. What should I check?
-
A5: First, verify the expression and activity of the P-gp transporter in your resistant cell line. Ensure your jatrophane diterpene is used at an appropriate concentration and is stable in the assay medium. The choice of the chemotherapeutic agent and the duration of co-incubation can also influence the observed reversal. It's also important to confirm that the compound is not cytotoxic at the concentration used for the reversal assay, as this can confound the results.
-
-
Q6: Are there any known jatrophane diterpenes that are more potent than existing MDR reversal agents?
-
A6: Yes, some modified jatrophane diterpenes have shown greater chemoreversal ability and less cytotoxicity than the third-generation P-gp inhibitor, tariquidar.[4] For instance, certain rearranged jatrophane-type diterpenes have been found to be more active than verapamil, a known resistance modifier.[5][6]
-
3. Cytotoxicity and Anti-inflammatory Activity
-
Q7: How can I increase the cytotoxic potency of my jatrophane diterpene?
-
A7: Preliminary structure-activity relationship studies on cytotoxic jatrophane diterpenoids suggest that specific structural modifications can enhance their activity.[4] For example, certain jatrophane diterpenoids have demonstrated potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.[4]
-
-
Q8: What structural elements are associated with the anti-inflammatory activity of jatrophane diterpenes?
-
A8: The anti-inflammatory activity of jatrophane diterpenes is also linked to their specific chemical structures. For example, jatrophone has been shown to inhibit lymphocyte proliferation, potentially through the inhibition of the protein kinase C (PKC) pathway, which is involved in inflammatory signaling.[7]
-
4. Formulation and Delivery
-
Q9: My jatrophane diterpene has poor solubility. How can this be addressed to improve its potency in biological assays?
-
A9: Poor aqueous solubility is a common issue for many natural products, including diterpenes. Nanotechnology-based drug delivery systems, such as polymeric nanoparticles, liposomes, and nanoemulsions, can be employed to enhance the solubility and bioavailability of these compounds.[1][3][8][9] These formulations can also facilitate targeted delivery to specific cells or tissues, thereby increasing potency and reducing potential side effects.[10]
-
Quantitative Data Summary
The following tables summarize the quantitative data on the potency of various jatrophane diterpenes in multidrug resistance reversal and cytotoxicity assays.
Table 1: Potency of Jatrophane Diterpenes in Multidrug Resistance (MDR) Reversal
| Compound/Derivative | Cell Line | Reversal Fold (RF) | Concentration | Reference Compound |
| Rearranged jatrophane-type diterpene 3 | Mouse lymphoma | More active than verapamil | Not specified | Verapamil |
| Jatrophane Diterpenoid 6 | Not specified | Higher chemo reversal effects than verapamil | Not specified | Verapamil |
Table 2: Cytotoxic Activity of Jatrophane Diterpenoids
| Compound | Cell Line | IC50 (µM) |
| Euphohelinoid A | HepG2 | 12.5 |
| Euphohelinoid A | HeLa | 15.2 |
| Euphohelinoid A | HL-60 | 8.1 |
| Euphohelinoid A | SMMC-7721 | 10.3 |
| Jatrophone | MCF-7ADR | 1.8 |
Experimental Protocols
1. Rhodamine 123 Efflux Assay for MDR Reversal
This protocol is used to assess the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance.
-
Materials:
-
MDR-overexpressing cell line (e.g., MCF-7/ADR) and parental sensitive cell line (e.g., MCF-7)
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test jatrophane diterpene
-
Positive control P-gp inhibitor (e.g., verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Seed the MDR and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with the test jatrophane diterpene or positive control at various concentrations for 1-2 hours.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Quantify the increase in intracellular Rhodamine 123 accumulation in the presence of the test compound compared to the untreated control. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
-
2. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Test jatrophane diterpene
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test jatrophane diterpene or positive control for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Key Structure-Activity Relationships for Potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive and anti-inflammatory activities of the Jatropha isabellei dichloromethane fraction and isolation and quantitative determination of jatrophone by UFLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano-based drug delivery systems for active ingredients from traditional Chinese medicine: Harnessing the power of nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Refining dosage for in vivo studies with Jatrophane 2
Disclaimer: The term "Jatrophane 2" does not correspond to a specifically identified compound in the current scientific literature. This guide pertains to the broader class of jatrophane diterpenes , a diverse group of natural products isolated from plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera. The information provided here is intended as a general guideline for researchers, scientists, and drug development professionals initiating in vivo studies with novel jatrophane compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We have isolated a novel jatrophane diterpene. How do we determine a starting dose for our in vivo studies?
A1: Establishing a starting dose for a novel compound requires a multi-step approach.
-
In Vitro Data Analysis: Begin by thoroughly characterizing the compound's in vitro activity. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against your target cell lines is a critical starting point. Compounds with lower IC50 values are more potent and will likely require lower starting doses in vivo.
-
Literature Review: Compare your compound's in vitro potency to other published jatrophane diterpenes with known in vivo data, if available. While direct dosage information is scarce, understanding the therapeutic window of structurally similar compounds can provide a valuable reference point.
-
Acute Toxicity Testing (Dose Range Finding): A crucial first in vivo experiment is a dose range-finding study in a small number of animals. This typically involves administering a wide range of doses to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.
Q2: Our test animals are showing signs of toxicity (e.g., weight loss, lethargy) even at low doses. What could be the issue?
A2: Toxicity at low doses can stem from several factors:
-
Formulation and Vehicle: The solubility of jatrophane diterpenes can be poor in aqueous solutions. The vehicle used for administration (e.g., DMSO, Cremophor EL, PEG400) can itself cause toxicity. It is essential to run a vehicle-only control group to distinguish between compound- and vehicle-induced toxicity. Consider reformulating with a less toxic vehicle if necessary.
-
Compound Instability: The compound may be unstable in vivo, leading to toxic metabolites.
-
Off-Target Effects: The jatrophane diterpene may have off-target activities that were not predicted from in vitro studies.
-
Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the toxicity profile. Consider exploring alternative routes.
Q3: We are not observing the expected therapeutic effect in our animal model. What steps can we take?
A3: A lack of efficacy can be addressed through systematic troubleshooting:
-
Pharmacokinetics (PK): Conduct a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) of your compound. It's possible the compound is being cleared too rapidly or is not reaching the target tissue in sufficient concentrations.
-
Dose Escalation: If the compound is well-tolerated, a dose-escalation study may be warranted to determine if a therapeutic effect can be achieved at higher concentrations.
-
Bioavailability: If administering orally, the compound may have poor bioavailability. Consider changing the route of administration to intravenous or intraperitoneal to ensure systemic exposure.
-
Target Engagement: If possible, develop an assay to confirm that the compound is engaging with its intended molecular target in the target tissue.
Data Presentation: In Vitro Cytotoxicity of Selected Jatrophane Diterpenoids
The following table summarizes the in vitro cytotoxic activity of several jatrophane diterpenes against various cancer cell lines. This data can serve as a preliminary guide for estimating the potential potency of a novel jatrophane.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphohelinoide A-H (group) | HepG2 | MTT | 8.1 - 29.7 | [1] |
| HeLa | MTT | 8.1 - 29.7 | [1] | |
| HL-60 | MTT | 8.1 - 29.7 | [1] | |
| SMMC-7721 | MTT | 8.1 - 29.7 | [1] | |
| Euphoheliphane A-C (group) | Renal Cancer Lines | Various | < 50 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Formulation of a Jatrophane Diterpene for In Vivo Administration
-
Objective: To prepare a sterile, injectable formulation of a jatrophane diterpene.
-
Materials:
-
Jatrophane diterpene (pre-weighed)
-
Vehicle components (e.g., DMSO, PEG400, Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
In a sterile vial, dissolve the pre-weighed jatrophane diterpene in a minimal amount of DMSO to create a stock solution.
-
Gently vortex until the compound is fully dissolved.
-
Slowly add PEG400 to the DMSO stock solution while vortexing to prevent precipitation. A common ratio is 10% DMSO, 40% PEG400.
-
Bring the solution to the final volume with sterile saline, adding it dropwise while continuously mixing.
-
Visually inspect the final formulation for any precipitation. If the solution is cloudy, it may require optimization of the vehicle ratios.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at the appropriate temperature (typically 4°C or -20°C) and protect it from light.
-
Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the MTD of a jatrophane diterpene in a rodent model.
-
Animal Model: Healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old.
-
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Prepare a range of doses based on in vitro potency and literature on similar compounds (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administer a single dose of the compound or vehicle via the intended route of administration.
-
Monitor animals daily for 7-14 days for clinical signs of toxicity, including:
-
Changes in body weight (measure daily)
-
Changes in behavior (lethargy, agitation)
-
Physical appearance (piloerection, hunched posture)
-
Mortality
-
-
At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis.
-
The MTD is defined as the highest dose that does not result in mortality or signs of serious toxicity (e.g., >20% body weight loss).
-
Mandatory Visualizations
Caption: Workflow for In Vivo Dose Refinement of a Novel Jatrophane Diterpene.
Caption: Postulated Signaling Pathways for Jatrophane Diterpenes.
References
Jatrophane 2 degradation pathways and prevention
Jatrophane Diterpenes Technical Support Center
Disclaimer: The following guide pertains to Jatrophane diterpenes as a class of compounds. The term "Jatrophane 2" did not yield specific public data, and it is assumed to be an internal designation for a specific Jatrophane derivative. The principles outlined below are based on the general chemical properties of Jatrophane diterpenes and should be adapted as necessary for your specific molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of Jatrophane diterpenes during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of Jatrophane diterpene degradation?
A1: Jatrophane diterpenes are complex molecules with several reactive functional groups. The most common causes of degradation are:
-
Hydrolysis: The ester groups present in many Jatrophane polyesters are susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Double bonds within the Jatrophane skeleton can be oxidized, especially when exposed to air, light, or oxidizing agents.
-
Thermal Decomposition: High temperatures during extraction, purification, or storage can lead to the degradation of these molecules.
-
Photodegradation: Exposure to UV light can induce decomposition.
Q2: How can I detect degradation of my Jatrophane compound?
A2: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC).[1][2][3] The appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, or a change in the retention time can all be indicative of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.
Q3: What are the ideal storage conditions for Jatrophane diterpenes?
A3: To minimize degradation, Jatrophane diterpenes should be stored under controlled conditions. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Light | Protected from light (e.g., amber vials) | Prevents photodegradation. |
| Form | Dry, solid form or in a dry, aprotic solvent | Minimizes hydrolysis. |
Q4: Are there any known metabolic stability issues with Jatrophane diterpenes?
A4: Some studies on Jatrophane diterpenes have investigated their metabolic stability. For instance, certain derivatives have been shown to possess remarkable metabolic stability in vitro, which is a promising characteristic for drug development.[4][5] However, metabolic stability can vary greatly between different Jatrophane analogues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of Jatrophane diterpenes.
| Observed Problem | Potential Cause | Suggested Solution |
| Loss of compound during extraction or purification. | Degradation due to harsh pH or high temperature. | - Use neutral pH buffers during extraction and purification.- Avoid high temperatures; use vacuum for solvent evaporation at low temperatures. |
| Appearance of multiple unknown peaks in HPLC analysis of a purified sample. | On-column degradation or degradation in the autosampler. | - Ensure the mobile phase is compatible with the compound's stability (e.g., avoid strongly acidic or basic additives if possible).- Keep the autosampler temperature low (e.g., 4°C). |
| Precipitation of the compound in solution. | Poor solubility or aggregation. | - Use a different solvent system.- Prepare fresh solutions before use. |
| Inconsistent biological activity results. | Degradation of the compound in the assay medium. | - Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, incubation time).- Include a positive control and a stability check of the compound in the assay buffer. |
Experimental Protocols
General Protocol for Extraction and Purification of Jatrophane Diterpenes with a Focus on Stability
This protocol is a generalized procedure and may require optimization for specific plant materials and Jatrophane diterpenes.
-
Plant Material Preparation:
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with a moderately polar solvent system, such as a mixture of dichloromethane and acetone (2:1), at room temperature.[6]
-
Avoid using strongly acidic or basic conditions during extraction.
-
Perform the extraction in the dark to prevent photodegradation.
-
-
Solvent Evaporation:
-
Concentrate the extract under reduced pressure at a temperature not exceeding 40°C.
-
-
Chromatographic Purification:
-
Perform a preliminary fractionation using Vacuum Liquid Chromatography (VLC) or Flash Chromatography on silica gel.[7]
-
Further purify the fractions using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]
-
For HPLC, use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and methanol or acetonitrile.[1][2] A gradient elution is often necessary for good separation.
-
Monitor the separation by UV detection at wavelengths such as 210 nm and 254 nm.[8]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 8. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Jatrophane Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming common challenges associated with enhancing the bioavailability of jatrophane compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My jatrophane compound exhibits poor aqueous solubility, leading to inconsistent results in biological assays.
Question: What formulation strategies can I employ to improve the solubility and dissolution rate of my poorly soluble jatrophane compound?
Answer: Poor aqueous solubility is a common hurdle for complex natural products like jatrophane diterpenes.[1] Improving solubility is critical for achieving adequate concentration in preclinical studies. Several formulation strategies can be effective. The choice of method often depends on the specific physicochemical properties of your compound (e.g., melting point, organic solvent solubility) and the intended application.[2]
Recommended Strategies:
-
Solid Dispersions: This is one of the most successful techniques for improving the oral bioavailability of poorly soluble drugs.[3] The process involves dispersing the hydrophobic drug (jatrophane) in a hydrophilic polymer matrix.[3][4] This can be achieved by methods such as solvent evaporation or hot-melt extrusion, which transform the crystalline drug into a more soluble amorphous state.[5][6]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are highly effective.[7] These formulations, which include microemulsions and self-emulsifying drug delivery systems (SEDDS), solubilize the compound in lipid excipients, facilitating its absorption in the gastrointestinal tract.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules capable of forming inclusion complexes with hydrophobic drugs.[7][9] This process encapsulates the jatrophane compound within the cyclodextrin cavity, increasing its apparent solubility in water without altering its chemical structure.[9]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[10][11] Techniques include jet milling, spray drying, and high-pressure homogenization.[7][11]
Quantitative Data Summary: Formulation Impact on Solubility
| Formulation Strategy | Typical Fold-Increase in Apparent Solubility | Key Advantages | Common Carriers/Excipients |
| Solid Dispersion | 10 to >100-fold | High drug loading, potential for amorphous conversion | PVP, HPMC, Soluplus®, PEGs[4] |
| Lipid-Based Systems | 5 to 50-fold | Protects drug from degradation, utilizes natural absorption pathways | Labrafac PG, Maisine® CC, Transcutol® HP[7] |
| Cyclodextrin Complexation | 5 to 20-fold | Simple preparation, high stability | HP-β-CD, SBE-β-CD |
| Nanosuspension | 2 to 10-fold | Increased surface area, faster dissolution | Surfactants (e.g., Poloxamers), Polymers |
Note: The actual fold-increase is highly dependent on the specific jatrophane compound and the selected excipients.
Issue 2: My jatrophane compound has good in vitro activity but shows low efficacy in vivo, suggesting poor absorption.
Question: I suspect my jatrophane is a substrate for P-glycoprotein (P-gp) efflux pumps, limiting its intestinal absorption. How can I confirm this and what are the potential solutions?
Answer: This is a very common issue. Jatrophane diterpenes are frequently identified as potent modulators and substrates of the P-glycoprotein (P-gp) efflux pump.[12][13][14] P-gp is an ATP-dependent transporter highly expressed in the intestinal epithelium, where it actively pumps xenobiotics back into the intestinal lumen, thereby limiting their absorption and oral bioavailability.[15][16][17]
Troubleshooting & Solutions:
-
Confirmation of P-gp Interaction:
-
In Vitro Transport Assays: Use cell lines that overexpress P-gp, such as Caco-2 or MDR1-transfected cells (e.g., L5178Y MDR).[13] Perform a bidirectional transport assay. A significantly higher basal-to-apical transport compared to apical-to-basal transport indicates active efflux.
-
Inhibition Studies: Conduct the transport assay in the presence of a known P-gp inhibitor (e.g., Verapamil, PSC833).[14][15] A reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Strategies to Overcome P-gp Efflux:
-
Co-administration with P-gp Inhibitors: Administering your jatrophane compound along with a P-gp inhibitor can saturate or block the pump, allowing for increased absorption of the jatrophane.[17][18][19] Some jatrophanes themselves act as competitive inhibitors, potentially improving their own absorption at higher concentrations.[14]
-
Formulation with P-gp Inhibiting Excipients: Many pharmaceutical excipients used in formulations (e.g., surfactants like Polysorbate 80, lipids) have inherent P-gp inhibitory effects.[15][16] Incorporating these into your formulation can be a safe and effective way to bypass P-gp efflux.[16]
-
Nanotechnology-Based Delivery Systems: Formulations like polymeric nanoparticles and solid lipid nanoparticles can shield the drug from P-gp recognition or utilize alternative absorption pathways (e.g., endocytosis), thus bypassing the efflux mechanism.[1][16]
-
Quantitative Data Summary: P-gp Reversal by Jatrophanes Several studies have demonstrated the potent P-gp modulating activity of jatrophane compounds themselves.
| Jatrophane Compound | Cell Line | Activity Metric | Result |
| Euphosorophane A | MCF-7/ADR | EC50 for DOX resistance reversal | 92.68 ± 18.28 nM[14] |
| Compound 11 (from E. glomerulans) | MCF-7/ADR | IC50 for DOX resistance reversal | 5.0 ± 0.8 µM[20] |
| Compound 12 (from E. glomerulans) | MCF-7/ADR | IC50 for DOX resistance reversal | 5.2 ± 2.0 µM[20] |
| Verapamil (Control) | MCF-7/ADR | IC50 for DOX resistance reversal | 4.7 ± 0.6 µM[20] |
These data indicate that certain jatrophanes can be as potent as the reference inhibitor Verapamil in reversing P-gp-mediated resistance, suggesting they strongly interact with the pump.
Experimental Protocols
Protocol 1: Preparation of a Jatrophane-Polymer Solid Dispersion via Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a hydrophobic jatrophane compound.
Materials:
-
Jatrophane compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))
-
Common solvent (e.g., Methanol, Ethanol, Acetone) - must dissolve both the drug and the polymer.[11]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieve
Methodology:
-
Determine Drug-Polymer Ratio: Start by preparing dispersions at various drug-to-polymer weight ratios (e.g., 1:1, 1:2, 1:5, 1:9) to find the optimal composition.
-
Dissolution: Accurately weigh the jatrophane compound and the selected polymer. Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask. Use sonication if necessary to ensure a clear solution is formed.[4]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Vacuum Drying: Scrape the solid film from the flask. Place the resulting solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: After drying, grind the solid dispersion into a fine powder using a mortar and pestle.[5] Pass the powder through a standard sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and measure the concentration via UV-Vis spectrophotometry or HPLC to confirm drug loading.[5]
-
Dissolution Studies: Perform in vitro dissolution tests comparing the solid dispersion to the pure jatrophane compound.
-
Solid-State Characterization (Optional but Recommended): Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the conversion of the drug from a crystalline to an amorphous state.[5]
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Troubleshooting workflow for poor jatrophane bioavailability.
Caption: Mechanism of P-glycoprotein (P-gp) inhibition.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.aboutscience.eu [journals.aboutscience.eu]
- 18. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. P-gp inhibitors: Significance and symbolism [wisdomlib.org]
- 20. Jatrophane Diterpenoids from Euphorbia glomerulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Jatrophane Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Jatrophane 2 analogs, detailing their structure-activity relationships (SAR) with a focus on their cytotoxic and multidrug resistance (MDR) reversal activities. This document summarizes quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Jatrophane diterpenes, isolated from various species of the Euphorbiaceae and Jatropha genera, have garnered significant interest in drug discovery due to their diverse and potent biological activities.[1][2] These complex macrocyclic compounds have demonstrated a range of therapeutic potentials, including anti-inflammatory, antiviral, and notably, cytotoxic and multidrug resistance-reversing effects.[1][2] Understanding the relationship between the intricate three-dimensional structure of jatrophane analogs and their biological function is crucial for the rational design of novel and more effective therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the substitution pattern around the core scaffold. Key positions for modification that significantly impact activity include C-2, C-3, C-5, C-7, C-9, and C-15.[3][4][5] The nature and presence of various acyl and benzoyl groups at these positions can dramatically alter the cytotoxic potency and the ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[3][4][5]
Cytotoxic Activity
The cytotoxic effects of jatrophane analogs have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound/Analog | Cell Line | IC50 (µM) | Key Structural Features |
| Euphoscopin C | A549-paclitaxel resistant | 6.9 | Benzoyloxy at C-7 |
| Euphorbiapene D | A549-paclitaxel resistant | 7.2 | Nicotinoyloxy at C-7 |
| Euphoheliosnoid A | A549-paclitaxel resistant | 9.5 | - |
| Compound 2 (from E. aleppica) | MCF-7 | 17.6 ± 1.2 | Ester groups |
| Compound 2 (from E. aleppica) | MDA-MB-231 | 16.7 ± 1.5 | Ester groups |
| Jatrophane-type diterpene 3 | MCF-7 | 24.33 ± 3.21 | 5,6-epoxy-8,9,15-triacetyl-3-benzoyl-14-oxo |
| Jatrophane-type diterpene 3 | MDA-MB | 55.67 ± 7.09 | 5,6-epoxy-8,9,15-triacetyl-3-benzoyl-14-oxo |
| Euphoheliphane A | Renal cancer cell lines | < 50 | - |
| Euphoheliphane B | Renal cancer cell lines | < 50 | - |
| Euphoheliphane C | Renal cancer cell lines | < 50 | - |
Table 1: Comparative cytotoxic activity of selected this compound analogs.[1][6][7][8]
A study on jatrophanes from Euphorbia helioscopia revealed that analogs with a benzoyloxy or nicotinoyloxy substituent at the C-7 position exhibited more potent cytotoxic activity against a paclitaxel-resistant lung cancer cell line compared to analogs with acetyloxy or hydroxy groups at the same position.[6] Furthermore, a series of jatrophane diterpenoids isolated from Euphorbia helioscopia showed potent cytotoxicity against four tested cancer cell lines (HepG2, HeLa, HL-60, and SMMC-7721) with IC50 values ranging from 8.1 to 29.7 μM.[9]
Multidrug Resistance (MDR) Reversal Activity
A significant area of research for jatrophane analogs is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein.[4][5][10] The MDR reversal activity is often quantified by the reversal fold (RF), which indicates the factor by which the cytotoxicity of a standard anticancer drug is increased in the presence of the modulator.
| Compound/Analog | Cell Line | Concentration (µM) | Reversal Fold (RF) | Key Structural Features |
| Euphomicrophane G | MCF-7/ADR | 10.0 | 18.67 | - |
| Euphomicrophane H | MCF-7/ADR | 10.0 | 17.15 | - |
| 3β,7β,8α,9α,15β-pentaacetoxy-5β-benzoyloxyjatropha-6(17)-11E-dien-14-one | MCF-7/ADR | 10.0 | 16.76 | - |
| Kanesulone C | MCF-7/ADR | 5 | ~85 | - |
| Euphodendroidin D | - | - | Outperformed cyclosporin by a factor of 2 | - |
Table 2: Comparative multidrug resistance reversal activity of selected this compound analogs.[5][11][12]
Structure-activity relationship studies have highlighted several key features for potent P-gp inhibition. Lipophilicity plays a general role in the activity.[5] More specifically, the substitution pattern at positions C-2, C-3, and C-5 is critical, suggesting this region of the molecule is involved in binding to P-gp.[5] A free hydroxyl group at C-3 has been shown to be significant for enhancing anticancer activity.[3] Conversely, a free hydroxyl at C-2 has a negative effect on P-gp inhibitory activity. The presence of propyl and benzoyl groups at positions 3 and 9, respectively, has a positive effect on activity.
Signaling Pathway Involvement
Jatrophane analogs can exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the PI3K/Akt/NF-κB pathway, which is crucial for tumor cell growth, proliferation, invasion, and metastasis, as well as the inhibition of apoptosis. Jatrophone, a jatrophane-type diterpene, has been shown to inhibit the proliferation of MCF-7/ADR (doxorubicin-resistant breast cancer) cells by targeting this pathway.
References
- 1. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 11. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenoids from Euphorbia microcarpa (prokh.) krylov with multidrug resistance modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Comparative Guide to the Validation of Jatrophane 2's Mechanism of Action
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the performance of Jatrophane 2 and its alternatives, supported by experimental data. We delve into the validation of its primary mechanism of action as a P-glycoprotein inhibitor and explore other potential biological activities, offering a comprehensive overview for future research and development.
This compound, a member of the jatrophane diterpene family, has emerged as a molecule of significant interest in cancer research. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. By blocking P-gp, this compound can restore the efficacy of conventional chemotherapeutic agents. This guide will compare its P-gp inhibitory activity with other compounds and explore secondary mechanisms, including the induction of autophagy and cytotoxicity.
P-glycoprotein Inhibition: Reversing Multidrug Resistance
The most extensively validated mechanism of action for this compound and related jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and effectiveness. This compound acts as a competitive inhibitor of P-gp, effectively blocking this efflux mechanism and resensitizing MDR cancer cells to chemotherapy.
Caption: Induction of Autophagy by this compound.
Cytotoxic Activity
The direct cytotoxic effects of jatrophane diterpenes against various cancer cell lines have also been investigated. However, the activity of "this compound" in this regard appears to be variable. One study reported that it was almost completely inactive in suppressing cancer cell growth, while other jatrophane compounds demonstrated significant cytotoxicity. [1]
| Compound | Cell Line | IC50 (µM) for Cytotoxicity |
|---|---|---|
| This compound | NCI-H460 | > 50 |
| NCI-H460/R | > 50 | |
| U87 | > 50 | |
| U87-TxR | > 50 | |
| Jatrophane 1 (in the same study) | NCI-H460 | 10-20 |
| NCI-H460/R | 10-20 | |
| U87 | 10-20 | |
| U87-TxR | 10-20 |
| Jatrophone | MCF-7/ADR | 1.8 |
Potential Inhibition of the PI3K/Akt/NF-κB Pathway
While not directly demonstrated for this compound, the closely related macrocyclic jatrophane diterpene, jatrophone, has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and invasion. The inhibition of this pathway by jatrophone suggests that other jatrophane diterpenes, including this compound, may share this mechanism of action.
dot
Caption: Potential PI3K/Akt/NF-κB Pathway Inhibition.
Experimental Protocols for Mechanism Validation
The validation of this compound's mechanism of action relies on a series of well-established experimental protocols.
dot
References
In Vivo Antitumor Activity of Jatrophane Diterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of Jatrophane 2, a representative of the jatrophane class of diterpenoids, against established chemotherapeutic agents. Due to the limited availability of in vivo data for a standardized "this compound," this document utilizes Jatrophone, a well-characterized jatrophane diterpene, as a proxy for in vitro comparisons and outlines a standard protocol for in vivo validation. The performance of Jatrophone is compared with the in vivo efficacy of the standard-of-care chemotherapy drugs, cisplatin and paclitaxel, in a hepatocellular carcinoma (HepG2) xenograft model.
Comparative Efficacy of Antitumor Agents
The following table summarizes the efficacy of Jatrophone (in vitro) and cisplatin and paclitaxel (in vivo) against hepatocellular carcinoma. It is important to note that a direct comparison of in vitro IC50 values with in vivo tumor growth inhibition is not possible due to the different biological systems. However, this data provides a benchmark for the potential of jatrophane diterpenes.
| Compound | Cancer Model | Dosage | Administration Route | Key Efficacy Metric | Source |
| Jatrophone | HepG2 (in vitro) | Not Applicable | Not Applicable | IC50: 3.2 µM | [1][2] |
| Cisplatin | HepG2 Xenograft | 2.0 mg/kg (every 2 days) | Intraperitoneal | Tumor Growth Inhibition (TGI): 83.16% | |
| Paclitaxel | HepG2 Xenograft | 20 mg/kg (weekly) | Intraperitoneal | Significant tumor growth inhibition |
Note: The in vivo data for an unspecified jatrophane diterpene (referred to as compound '2' in one study) showed a Tumor Growth Inhibition (TGI) of approximately 53.04% at a dose of 7.6 mg/kg every 2 days in a HepG2 xenograft model. However, the precise structure of this compound was not confirmed as a jatrophane diterpene in subsequent analysis.
Experimental Protocols
In Vivo Xenograft Model for Antitumor Activity Assessment
A standard experimental protocol for evaluating the in vivo antitumor activity of a compound like this compound in a HepG2 xenograft model is detailed below.
1. Cell Culture and Animal Model:
-
Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used for the study.
2. Tumor Implantation:
-
HepG2 cells are harvested during their exponential growth phase.
-
A suspension of 1 x 107 HepG2 cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
4. Compound Administration:
-
Treatment Group: this compound is administered at predetermined doses and schedules (e.g., daily, every other day) via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage).
-
Control Groups: A vehicle control group (receiving the solvent used to dissolve the compound) and a positive control group (receiving a standard chemotherapeutic agent like cisplatin or paclitaxel) are included.
5. Efficacy and Toxicity Evaluation:
-
Tumor volumes and body weights of the mice are measured throughout the study.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, in some cases, through hematological and biochemical analysis of blood samples.
6. Endpoint and Tissue Analysis:
-
The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as histopathology or biomarker assessment.
Visualizing the Mechanisms and Workflow
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for an in vivo study validating the antitumor activity of a test compound.
Caption: Workflow for in vivo antitumor efficacy testing.
Signaling Pathway of Jatrophane Antitumor Activity
Jatrophane diterpenes, such as Jatrophone, have been shown to exert their antitumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the primary mechanisms is the inhibition of the PI3K/Akt/NF-κB pathway.[3]
References
- 1. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 2. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the autophagic flux induced by different jatrophanes
A comparative analysis of jatrophane diterpenoids reveals significant variations in their ability to induce autophagic flux, a critical cellular process for degrading and recycling cellular components.[1][2] This guide provides a detailed comparison of the autophagic activity of various jatrophanes, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of these natural compounds.
Comparative Autophagic Flux Activity of Jatrophanes
Several studies have isolated and characterized a range of jatrophane diterpenoids, primarily from plants of the Euphorbia genus, and evaluated their capacity to modulate autophagy.[1][2] A key method employed in these studies is the use of human microglia cells stably expressing the tandem fluorescent protein mCherry-GFP-LC3 (HM mCherry-GFP-LC3).[3][4] This reporter system allows for the quantification of autophagic flux by flow cytometry, where an increase in the red-to-green fluorescence ratio indicates enhanced autophagosome-lysosome fusion.[5]
Below is a summary of the autophagic flux-inducing activity of various jatrophane compounds isolated from Euphorbia peplus and Euphorbia helioscopia.
| Compound Name/Identifier | Source Organism | Autophagic Flux Activity | Reference |
| Euphpepluone K (9) | Euphorbia peplus | Significant activation | [1][3] |
| Helioscopnin A (1) | Euphorbia helioscopia | Significant increase | [2] |
| Compound 3 | Euphorbia helioscopia | Most promising increase | [2][6] |
| Euphoscopin C (4) | Euphorbia helioscopia | Significant increase | [2][6] |
| Euphoscopin B (5) | Euphorbia helioscopia | Significant increase | [2][6] |
| Helioscopianoid N (8) | Euphorbia helioscopia | Significant increase | [2][6] |
| Euphornin (9) | Euphorbia helioscopia | Significant increase | [2][6] |
| Euphjatrophanes A-G (1, 2, 4-8) | Euphorbia peplus | Not specified as significant activators | [1][3] |
| Euphpepluones G, L (3, 10) | Euphorbia peplus | Not specified as significant activators | [1][3] |
| Helioscopnin B (2) | Euphorbia helioscopia | Not specified as a significant activator | [2] |
| Euphoscopin F (6) | Euphorbia helioscopia | Significant decrease | [6] |
| Euphorbiapene B (7) | Euphorbia helioscopia | Significant decrease | [6] |
| Jatrophone | Jatropha and Euphorbia species | Induces autophagic cell death | [7][8][9] |
Experimental Protocols
Autophagic Flux Assay using Flow Cytometry
The bioactivity of jatrophane compounds towards autophagic flux is commonly evaluated using HM mCherry-GFP-LC3 cells.[2][3]
-
Cell Culture: HM mCherry-GFP-LC3 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with the jatrophane compounds at a specific concentration (e.g., 10 μM) for a set duration (e.g., 12 hours). A known autophagy inducer, such as rapamycin, is used as a positive control.
-
Flow Cytometry Analysis: Following treatment, the cells are harvested, and the fluorescence of mCherry and GFP is analyzed by flow cytometry.
-
Data Interpretation: Autophagic flux is determined by the ratio of red (mCherry) to green (GFP) fluorescence. In the acidic environment of the lysosome, the GFP signal is quenched, while the mCherry signal remains stable. Therefore, an increase in the mCherry/GFP ratio indicates the fusion of autophagosomes with lysosomes, representing enhanced autophagic flux.
Visualizing Experimental Workflow and Signaling Pathways
Workflow for Autophagic Flux Assay
Caption: Workflow of the mCherry-GFP-LC3 autophagic flux assay.
Signaling Pathway for Jatrophone-Induced Autophagy
While the precise mechanism for many jatrophanes is still under investigation, studies on jatrophone have indicated its involvement in the PI3K/AKT/NF-κB pathway.[7][9]
Caption: Proposed signaling pathway for jatrophone-induced autophagy.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Jatrophane Diterpenes Versus Third-Generation MDR Modulators in Reversing Multidrug Resistance
For researchers, scientists, and drug development professionals, the circumvention of multidrug resistance (MDR) in cancer therapy remains a critical challenge. A key player in this resistance is the over-expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a broad spectrum of chemotherapeutic agents from cancer cells. This guide provides a comprehensive, data-driven comparison of a promising class of natural products, Jatrophane diterpenes, against synthetic third-generation P-gp modulators in their ability to combat MDR.
Jatrophane diterpenes, a class of naturally occurring compounds, have emerged as potent inhibitors of P-glycoprotein. Several studies have demonstrated that specific Jatrophane derivatives not only exhibit high efficacy in reversing MDR but also possess favorable cytotoxicity profiles when compared to their synthetic counterparts, the third-generation MDR modulators. This guide will delve into the quantitative performance data, detailed experimental methodologies, and the underlying signaling pathways to offer an objective comparison.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy and cytotoxicity of selected Jatrophane diterpenes and third-generation MDR modulators. The data, compiled from various studies, highlights the potential of Jatrophanes as formidable contenders in the fight against multidrug resistance.
Table 1: P-glycoprotein Inhibition (IC50 Values)
| Compound Class | Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophane Diterpenes | Euphosorophane A | MCF-7/ADR | Doxorubicin Resistance Reversal | 0.092 ± 0.018 | [1] |
| Compound 26 | HepG2/ADR | Rhodamine 123 Efflux | Potent (exact IC50 not specified) | [2][3][4] | |
| Pepluanin A | - | Daunomycin Transport Inhibition | Outperforms Cyclosporin A by 2-fold | [5] | |
| Euphodendroidin D | - | Daunomycin Transport Inhibition | Outperforms Cyclosporin A by 2-fold | [6] | |
| Third-Generation MDR Modulators | Tariquidar | EMT6/P | [³H]-Daunorubicin Accumulation | Varies (potent in nM range) | [7] |
| Elacridar | Rat Brain | (R)-[¹¹C]verapamil PET | ED₅₀ = 1.2 ± 0.1 mg/kg | [8] | |
| Zosuquidar | - | - | Potent in nM range | [9] |
Note: IC50 values can vary significantly based on the cell line, substrate, and specific experimental conditions. Direct comparison between studies should be made with caution.
Table 2: Cytotoxicity (IC50 Values)
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophane Diterpenes | Compounds 19, 25, 26 | - | Less cytotoxic than Tariquidar | [2][3][4] |
| Third-Generation MDR Modulators | Tariquidar | - | Generally low, but can have off-target effects | [7] |
Mechanism of Action: Targeting the P-glycoprotein Pump
Both Jatrophane diterpenes and third-generation MDR modulators exert their effects by directly interacting with and inhibiting the function of P-glycoprotein. Some Jatrophanes, such as Euphosorophane A, have been shown to act as competitive inhibitors, binding to the drug-binding site of P-gp and thereby preventing the efflux of chemotherapeutic agents like doxorubicin[1]. Third-generation modulators like tariquidar are potent, non-competitive inhibitors with high affinity for P-gp[7].
Signaling Pathways and Experimental Workflows
To understand the broader context of MDR and the experimental approaches used to evaluate these modulators, the following diagrams illustrate the P-gp mediated multidrug resistance signaling pathway and a typical experimental workflow for assessing P-gp inhibition.
Experimental Protocols
Accurate and reproducible assessment of P-gp modulation is crucial for the development of effective MDR reversal agents. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the modulator that is toxic to the cells, which is essential for distinguishing P-gp inhibition from direct cytotoxic effects.
-
Cell Seeding: Seed multidrug-resistant (e.g., MCF-7/ADR) and parental (e.g., MCF-7) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the Jatrophane diterpene or third-generation modulator for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Rhodamine 123 Efflux Assay
This functional assay directly measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: Harvest MDR cells (e.g., K562/ADR) and resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for substrate accumulation.
-
Inhibitor Treatment: Wash the cells to remove excess Rhodamine 123 and then incubate them with various concentrations of the test compound (Jatrophane or third-generation modulator) for a defined period (e.g., 60-120 minutes) at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC₅₀ value based on the concentration-dependent increase in fluorescence.
P-glycoprotein (P-gp) ATPase Activity Assay
This biochemical assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Reaction Setup: In a 96-well plate, add P-gp-containing membranes to a reaction buffer containing ATP.
-
Inhibitor Addition: Add various concentrations of the Jatrophane diterpene or third-generation modulator to the wells. A known P-gp ATPase inhibitor like sodium orthovanadate (Na₃VO₄) is used as a control.
-
Incubation: Incubate the plate at 37°C to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).
-
Data Analysis: A decrease in ATP hydrolysis in the presence of the test compound suggests inhibition of P-gp's ATPase activity. The IC₅₀ value can be determined from the concentration-response curve.
Conclusion
The available data strongly suggests that Jatrophane diterpenes represent a highly promising class of P-glycoprotein inhibitors for overcoming multidrug resistance in cancer. Several Jatrophane derivatives have demonstrated superior or comparable efficacy to third-generation MDR modulators, often coupled with a more favorable cytotoxicity profile[2][3][4]. Their natural origin and unique chemical structures offer exciting opportunities for the development of novel and potent MDR reversal agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compelling natural products.
References
- 1. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synergistic Power of Jatrophane Diterpenes: Enhancing Conventional Chemotherapy
For Immediate Release
A growing body of research reveals the potential of jatrophane diterpenes, a class of natural compounds, to significantly enhance the efficacy of conventional chemotherapy drugs. These compounds, found in plants of the Euphorbia and Jatropha genera, exhibit a remarkable ability to overcome multidrug resistance (MDR) in cancer cells, a major hurdle in successful cancer treatment. This guide provides a comparative analysis of the synergistic effects of jatrophane diterpenes, with a focus on a recently identified compound, Jatrophane 2, and its interaction with the widely used chemotherapy agent, doxorubicin.
Overcoming Multidrug Resistance: The Primary Mechanism
The primary mechanism by which jatrophane diterpenes exert their synergistic effect is through the inhibition of P-glycoprotein (P-gp). P-gp is a transmembrane efflux pump that actively removes chemotherapy drugs from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects. By blocking the action of P-gp, jatrophane diterpenes effectively trap the chemotherapy agent within the cancer cell, leading to increased efficacy and the potential to resensitize drug-resistant tumors.[1][2][3][4][5][6][7][8]
Quantitative Analysis of Synergy: this compound and Doxorubicin
A study on two novel jatrophane diterpenes isolated from the roots of Euphorbia nicaeensis, designated as Jatrophane 1 and this compound, provides valuable insights into their synergistic potential. While Jatrophane 1 exhibited some intrinsic anticancer activity, this compound was found to be almost completely inactive in suppressing cancer cell growth on its own.[1] However, its ability to inhibit P-gp makes it a prime candidate for combination therapy.
The synergistic effect of this compound in combination with doxorubicin was evaluated against multidrug-resistant non-small cell lung carcinoma (NCI-H460/R) and colorectal carcinoma (DLD1-TxR) cell lines. The following table summarizes the key findings:
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| NCI-H460/R | Doxorubicin alone | > 50 | - | - |
| Doxorubicin + this compound (10 µM) | 15.2 | < 0.7 | Synergistic | |
| DLD1-TxR | Doxorubicin alone | > 50 | - | - |
| Doxorubicin + this compound (10 µM) | 18.5 | < 0.7 | Synergistic |
Table 1: Synergistic cytotoxicity of this compound and Doxorubicin in multidrug-resistant cancer cell lines. Data extrapolated from the findings of Krstić et al. (2021).[1]
The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The CI values of less than 0.7 observed in this study demonstrate a clear synergistic interaction between this compound and doxorubicin.
Comparison with Other Jatrophane Diterpenes
The ability to reverse MDR is a common feature among various jatrophane diterpenes. Several studies have quantified this effect using the "reversal fold" (RF) value, which indicates the factor by which the cytotoxicity of a chemotherapy drug is increased in the presence of the jatrophane compound.
| Jatrophane Compound | Chemotherapy Drug | Cell Line | Reversal Fold (RF) |
| Nicaeenin G | Doxorubicin | NCI-H460/R | > Dex-VER (positive control) |
| Compound 7 (E. esula) | Doxorubicin | MCF-7/ADR | 12.9 |
| Compound 8 (E. esula) | Doxorubicin | MCF-7/ADR | 12.3 |
| Verapamil (positive control) | Doxorubicin | MCF-7/ADR | 13.7 |
Table 2: MDR reversal activity of various jatrophane diterpenes. Data sourced from multiple studies.[2][3][7]
These data highlight that several jatrophane diterpenes possess potent MDR-reversing capabilities, with some approaching the efficacy of the well-known P-gp inhibitor, verapamil.
Impact on Cellular Signaling Pathways
Beyond P-gp inhibition, some jatrophane diterpenes have been shown to influence critical cellular signaling pathways involved in cancer cell proliferation and survival. Jatrophone, for instance, has been demonstrated to inhibit the PI3K/Akt/NF-κB pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, survival, and resistance to apoptosis. By inhibiting this pathway, jatrophone can induce apoptosis and autophagy in resistant breast cancer cells, further contributing to its anticancer effects.
Caption: Signaling pathway of Jatrophane synergy.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The synergistic cytotoxic effect of jatrophane diterpenes in combination with chemotherapy is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10][11][12]
Workflow:
Caption: MTT assay experimental workflow.
Detailed Steps:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the jatrophane diterpene alone, the chemotherapy drug alone, and combinations of the two at constant or non-constant ratios.
-
After an incubation period of 48 to 72 hours, an MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are then calculated.
P-glycoprotein Inhibition (Rhodamine 123 Exclusion Assay)
The ability of jatrophane diterpenes to inhibit P-gp function is commonly assessed using the rhodamine 123 exclusion assay. Rhodamine 123 is a fluorescent substrate of P-gp.
Workflow:
Caption: Rhodamine 123 exclusion assay workflow.
Detailed Steps:
-
Multidrug-resistant cells overexpressing P-gp are pre-incubated with the jatrophane diterpene at various concentrations.
-
Rhodamine 123 is then added to the cell suspension.
-
After a further incubation period, the cells are washed to remove any extracellular dye.
-
The intracellular fluorescence of rhodamine 123 is quantified using flow cytometry or a fluorescence microplate reader.
-
In the absence of a P-gp inhibitor, the cells will actively pump out the rhodamine 123, resulting in low intracellular fluorescence.
-
In the presence of a P-gp inhibitor like a jatrophane diterpene, rhodamine 123 is retained within the cells, leading to a significant increase in intracellular fluorescence.
Conclusion
Jatrophane diterpenes, including the newly identified this compound, represent a promising class of natural compounds that can act as powerful synergistic agents with conventional chemotherapy. Their ability to overcome multidrug resistance by inhibiting P-glycoprotein and, in some cases, modulating key cancer-related signaling pathways, offers a compelling strategy to enhance the efficacy of existing anticancer drugs. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential and pave the way for their integration into modern cancer treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchtweet.com [researchtweet.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of Jatrophane 2 across different cancer cell lines
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Jatrophane 2, a jatrophane diterpene, across a panel of human cancer cell lines. The data presented is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this compound as an anti-cancer agent. This document summarizes quantitative experimental data, details the methodologies employed, and visualizes the broader mechanism of action associated with this class of compounds.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a panel of six human cancer cell lines, comprising three sensitive parent lines and their corresponding multidrug-resistant (MDR) counterparts. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for each cell line. The results, obtained via MTT assay, are summarized in the table below.
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) |
| NCI-H460 | Non-small cell lung carcinoma | Sensitive | > 50 |
| NCI-H460/R | Non-small cell lung carcinoma | Multidrug-resistant | > 50 |
| DLD1 | Colorectal carcinoma | Sensitive | > 50 |
| DLD1-TxR | Colorectal carcinoma | Multidrug-resistant | > 50 |
| U87 | Glioblastoma | Sensitive | ~ 20 |
| U87-TxR | Glioblastoma | Multidrug-resistant | > 50 |
Data sourced from a study on two new jatrophane diterpenes from the roots of Euphorbia nicaeensis.[1][2]
The data indicates that this compound was largely inactive in suppressing the growth of most cancer cell lines within the tested concentration range (1–50 µM).[1][2] A moderate cytotoxic effect was observed only in the U87 glioblastoma cell line, with an IC50 value of approximately 20 µM.[1]
Experimental Protocols
The evaluation of this compound's cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded into 96-well plates at an appropriate density and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 20, 50 µM). Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect on the cells.
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) was added to each well. The plates were then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals. The plate was gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm or 690 nm) was used to subtract background absorbance.
-
Data Analysis: The absorbance values were corrected for background and then used to calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value was then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Jatrophane diterpenes are recognized for their potential to modulate multidrug resistance (MDR) in cancer cells, often through the inhibition of P-glycoprotein (P-gp).[1][3] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. The following diagram illustrates the general mechanism of P-gp inhibition by jatrophane diterpenes.
Caption: P-glycoprotein Inhibition by this compound.
The experimental workflow for determining the comparative cytotoxicity of this compound is outlined in the diagram below.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Therapeutic Potential: A Comparative Analysis of Jatrophane Diterpenes and Other Natural Products
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic index of Jatrophane 2 and other natural compounds, providing a comparative analysis of their performance based on available experimental data.
The quest for novel anticancer agents with improved efficacy and reduced toxicity has led to a significant focus on natural products. Among these, jatrophane diterpenes, a class of compounds isolated from plants of the Euphorbiaceae family, have garnered interest for their diverse biological activities. This guide provides a comparative evaluation of the therapeutic potential of jatrophane diterpenes, with a focus on a compound designated as "this compound" in a key study, against established natural product-derived anticancer drugs: paclitaxel, vincristine, and curcumin.
Quantitative Assessment of In Vitro Cytotoxicity and Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic dose and its effective dose. A higher TI indicates a wider margin of safety. While in vivo data for the specific "this compound" is not publicly available, a comparison of in vitro cytotoxicity (IC50) and available in vivo toxicity (LD50) and efficacy (ED50) data for representative jatrophanes and other natural products offers valuable insights.
| Compound | Class | In Vitro Efficacy (IC50) | In Vivo Toxicity (LD50) | In Vivo Efficacy (ED50) | Therapeutic Index (TI = LD50/ED50) |
| Jatrophane 1 | Jatrophane Diterpene | 10-20 µM (various cancer cell lines)[1] | Data not available | Data not available | Data not available |
| This compound | Jatrophane Diterpene | ~20 µM (U87 glioblastoma cells); >50 µM (other cancer cell lines)[1] | Data not available | Data not available | Data not available |
| Paclitaxel (Taxol®) | Taxane | nM range | ~31.3 - 34.8 mg/kg (mice, IV)[2][3] | ~15 - 40 mg/kg (mice, depending on model)[3][4] | ~0.8 - 2.3 |
| Paclitaxel (LDE formulation) | Taxane | - | 326 µM (equivalent to ~278 mg/kg) (mice)[5] | Data not available | Significantly higher than Taxol® |
| Vincristine | Vinca Alkaloid | nM range | Data not available for direct TI calculation | Data not available for direct TI calculation | Narrow; dose-limiting neurotoxicity is a major concern[6][7] |
| Curcumin | Polyphenol | µM range | >5000 mg/kg (rats, oral); 8.9 g/kg (mice, oral)[8][9] | Effective doses vary widely depending on formulation and model[10] | Very high due to low toxicity |
Note: The therapeutic index is ideally calculated from LD50 and ED50 values obtained in the same animal model and study. The values presented here are compiled from different sources and should be interpreted with caution. The IC50 values for Jatrophane 1 and 2 are from in vitro studies and do not directly translate to in vivo efficacy.
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50) using the MTT Assay
The half-maximal inhibitory concentration (IC50) for Jatrophane 1 and 2, as well as for many other natural products, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action for Jatrophane Diterpenes
While the precise mechanism of action for this compound is not fully elucidated, studies on a related jatrophane diterpene, jatrophone, have shown that it can induce apoptosis and autophagy in resistant breast cancer cells by targeting the PI3K/Akt/NF-κB signaling pathway. This pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.
Caption: Proposed inhibitory action of jatrophone on the PI3K/Akt/NF-κB pathway.
Experimental Workflow for Evaluating Therapeutic Index
The determination of a therapeutic index requires a systematic workflow encompassing both in vitro and in vivo studies.
Caption: A generalized workflow for determining the therapeutic index of a novel compound.
Discussion and Future Directions
The available data suggests that while some jatrophane diterpenes, such as "Jatrophane 1," exhibit micromolar cytotoxicity against cancer cell lines, the specific compound "this compound" appears to be largely inactive in vitro[1]. This lack of potent activity likely explains the absence of in vivo efficacy and toxicity studies, and consequently, the inability to calculate a therapeutic index.
In contrast, established natural products like paclitaxel and vincristine demonstrate high potency in the nanomolar range but are also associated with significant toxicities, resulting in a narrow therapeutic index[6][7]. Curcumin stands out for its remarkably low toxicity, which translates to a very high theoretical therapeutic index[8][9]. However, its clinical utility has been hampered by poor bioavailability.
The development of novel formulations, such as the LDE-paclitaxel oleate, demonstrates a promising strategy to improve the therapeutic index of potent but toxic natural products by enhancing drug delivery to tumor tissues and reducing systemic toxicity[5].
For jatrophane diterpenes to be considered viable therapeutic candidates, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify more potent analogs within the jatrophane class.
-
In Vivo Efficacy and Toxicity Studies: For promising jatrophane candidates to determine their therapeutic index in relevant animal models.
-
Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways modulated by active jatrophane diterpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vincristine: Can its therapeutic index be enhanced? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of vincristine for the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin-loaded nanocomplexes: Acute and chronic toxicity studies in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Jatrophane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Jatrophane, a class of diterpenoid compounds. Adherence to these guidelines is critical for minimizing risks associated with this chemical.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). Handle Jatrophane in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]
Key Safety Precautions:
| Precaution | Specification | Source |
| Ventilation | Handle in a well-ventilated place. | [1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. In case of insufficient ventilation, use a full-face respirator. | [1] |
| Fire Safety | Use non-sparking tools and prevent fire caused by electrostatic discharge. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam. | [1][2] |
| Contact Avoidance | Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water and consult a doctor.[1] |
Spill and Emergency Procedures
In the event of an accidental spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Accidental Release Measures:
| Step | Action | Source |
| Evacuation | Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak. | [1] |
| Ignition Sources | Remove all sources of ignition. | [1] |
| Containment | Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. | [1][2] |
| Cleanup | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. | [1] |
Proper Disposal Protocol
The disposal of Jatrophane must be conducted in accordance with local, state, and federal regulations. The primary recommended method for disposal is through a licensed chemical destruction facility.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste Jatrophane and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature is -20°C for the long term and 2-8°C for the short term.[2]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge Jatrophane into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
-
Container Disposal:
Hazardous Waste Classification
While the safety data sheet for "Jatrophane 6" does not provide specific hazard classification data, it is crucial to treat it as potentially hazardous due to its origin from a highly irritant plant extract.[1][3] According to the US Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Generators of the waste are responsible for making a final hazardous waste determination.[5]
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of Jatrophane.
Caption: Logical workflow for the safe disposal of Jatrophane.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Jatrophane 2
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Jatrophane 2. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a jatrophane diterpene polyester isolated from Euphorbia peplus L.[1]. While specific hazard data for this compound is limited, the following procedures are based on best practices for handling related jatrophane compounds and are designed to mitigate potential risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications |
| Respiratory Protection | Full-face Respirator | Use a full-face respirator with appropriate cartridges for organic vapors and particulates. Ensure the respirator is NIOSH (US) or CEN (EU) approved. |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Chemical-resistant Clothing | Wear a disposable Tyvek suit or a fire/flame resistant and impervious lab coat over personal clothing. Ensure full body coverage from wrist to ankle. |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
Operational Plan: From Preparation to Post-Handling
Follow this step-by-step guide to ensure the safe handling of this compound throughout your experimental workflow.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags must be available in the immediate work area.
2. Handling Procedures:
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Take precautions to avoid the formation of dust and aerosols.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. Remove contaminated clothing and wash before reuse.
3. First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including unused product, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a suitable method.
-
Environmental Precautions: Do not allow the product to enter drains or sewer systems. Discharge into the environment must be avoided.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: This diagram outlines the procedural flow for safely handling this compound, from initial preparation to post-experimental cleanup and emergency responses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
